molecular formula C7H14ClNO2 B580069 Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride CAS No. 1126794-67-9

Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride

Cat. No.: B580069
CAS No.: 1126794-67-9
M. Wt: 179.644
InChI Key: ZDVXNHFLFAPGGA-UHFFFAOYSA-N
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Description

Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.644. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-pyrrolidin-3-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)4-6-2-3-8-5-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVXNHFLFAPGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126794-67-9
Record name 3-pyrrolidineacetic acid methyl ester hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a key building block in medicinal chemistry, primarily utilized as a pharmaceutical intermediate. Its structural motif, featuring a pyrrolidine ring, is prevalent in a variety of biologically active compounds, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, analytical characterization methods, and its role in the development of novel therapeutics. The information presented herein is intended to support researchers and drug development professionals in their efforts to synthesize and utilize this versatile intermediate.

Chemical Properties

This compound is a pyrrolidine derivative with the chemical formula C₇H₁₄ClNO₂. It is the hydrochloride salt of the methyl ester of 2-(pyrrolidin-3-yl)acetic acid. The presence of a chiral center at the 3-position of the pyrrolidine ring means that it can exist as different stereoisomers.

PropertyValueReferences
CAS Number 1126794-67-9 (racemate)[1]
1024038-31-0 ((R)-enantiomer)[2][3]
Molecular Formula C₇H₁₄ClNO₂[1][2]
Molecular Weight 179.64 g/mol [2]
IUPAC Name methyl 2-(pyrrolidin-3-yl)acetate;hydrochloride[1]
Appearance Typically a white to yellow solid or liquid[2]
Storage Room temperature, under inert gas (e.g., Argon or Nitrogen) at 2-8°C is also recommended[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically involving the protection of the pyrrolidine nitrogen, introduction of the acetate moiety, and subsequent deprotection. Below is a detailed, plausible experimental protocol based on common synthetic strategies for similar pyrrolidine derivatives.

Synthetic Workflow

Caption: Plausible synthetic workflow for this compound.

Detailed Methodologies

Step 1: Synthesis of N-Boc-3-hydroxypyrrolidine To a solution of 3-pyrrolidinol in a suitable solvent (e.g., dichloromethane), di-tert-butyl dicarbonate ((Boc)₂O) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield N-Boc-3-hydroxypyrrolidine.

Step 2: Synthesis of N-Boc-3-pyrrolidinone N-Boc-3-hydroxypyrrolidine is dissolved in an appropriate solvent like dichloromethane. An oxidizing agent, such as Dess-Martin periodinane (DMP), is added, and the reaction is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified to give N-Boc-3-pyrrolidinone.

Step 3: Synthesis of tert-Butyl 3-(cyanomethylidene)pyrrolidine-1-carboxylate A Wittig or Horner-Wadsworth-Emmons reaction is employed to introduce the cyanomethylidene group. For instance, a phosphonate ylide, such as diethyl (cyanomethyl)phosphonate, is treated with a base (e.g., NaH) in an anhydrous solvent (e.g., THF) at 0°C. N-Boc-3-pyrrolidinone is then added, and the reaction is allowed to warm to room temperature and stirred until completion. Work-up and purification provide the desired product.

Step 4: Synthesis of N-Boc-pyrrolidine-3-acetic acid The double bond and the nitrile group of tert-butyl 3-(cyanomethylidene)pyrrolidine-1-carboxylate are reduced, for example, by catalytic hydrogenation (e.g., H₂ over Pd/C). This is followed by hydrolysis of the resulting amine to the carboxylic acid under acidic or basic conditions to yield N-Boc-pyrrolidine-3-acetic acid.

Step 5: Synthesis of Methyl N-Boc-2-(pyrrolidin-3-yl)acetate N-Boc-pyrrolidine-3-acetic acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) or by using a coupling agent. The reaction is typically heated to reflux. After completion, the solvent is evaporated, and the crude ester is purified.

Step 6: Synthesis of this compound The N-Boc protecting group is removed under acidic conditions. A solution of Methyl N-Boc-2-(pyrrolidin-3-yl)acetate in a solvent like dioxane or diethyl ether is treated with a solution of hydrogen chloride (e.g., 4M HCl in dioxane). The reaction is stirred at room temperature. The hydrochloride salt often precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the final product.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques. Commercial suppliers often provide a certificate of analysis with the following specifications.

Analytical MethodTypical Specification
Purity (HPLC) ≥95%
¹H NMR Conforms to structure
Mass Spectrometry (MS) Conforms to structure
Infrared Spectroscopy (IR) Conforms to structure

Biological Context and Applications

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known to impart favorable properties such as improved solubility and metabolic stability, and the ability to interact with various biological targets.

This intermediate is particularly valuable for the development of drugs targeting neurological disorders. The pyrrolidine ring can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement, which is critical for binding to receptors and enzymes in the central nervous system.

Representative Signaling Pathway in CNS Drug Discovery

While the direct biological activity of this compound is not documented, it is a precursor to compounds that may act on various signaling pathways. For instance, a drug synthesized from this intermediate could potentially modulate neurotransmitter signaling. The following diagram illustrates a hypothetical mechanism where a derivative of this compound acts as an antagonist at a G-protein coupled receptor (GPCR) involved in a neurological signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger production PKA Protein Kinase A (PKA) Second_Messenger->PKA activation CREB CREB PKA->CREB phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression regulation Ligand Endogenous Ligand Ligand->GPCR Drug Pyrrolidine Derivative (Antagonist) Drug->GPCR blocks binding

Caption: Hypothetical signaling pathway modulated by a drug derived from the title compound.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds, particularly those aimed at treating neurological disorders. This guide has provided an overview of its chemical properties, a plausible and detailed synthetic route, methods for its analytical characterization, and its potential applications in drug discovery. The provided information aims to facilitate the work of researchers and professionals in the pharmaceutical sciences.

References

An In-depth Technical Guide on the Solubility and Stability of Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride, focusing on its solubility and stability. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standardized methodologies and experimental protocols required to generate this critical information for research, development, and formulation purposes. The guide details experimental workflows for determining solubility in various solvents and for assessing stability under different environmental conditions, in accordance with established regulatory guidelines. All quantitative data that would be generated from these protocols are presented in structured tables for clarity and ease of comparison. Furthermore, logical workflows and experimental processes are visualized using diagrams to facilitate understanding.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development, often serving as a key intermediate in the synthesis of bioactive molecules.[1][2][3] Its structure, featuring a pyrrolidine ring, is a common motif in medicinal chemistry.[4] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery, process chemistry, and formulation development.[5][6] This guide provides the necessary theoretical background and detailed experimental protocols to empower researchers to determine these crucial parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name methyl 2-pyrrolidin-3-ylacetate;hydrochloride[1]
CAS Number 1126794-67-9[1]
Molecular Formula C₇H₁₄ClNO₂[7]
Molecular Weight 179.64 g/mol [7]
Appearance White solid (typical for similar compounds)[8]
General Solubility Soluble in water[8]

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design.[5] The following sections detail the protocol for determining the equilibrium solubility of this compound.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[9][10]

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, PBS (pH 7.2), Ethanol, Methanol, DMSO, DMF)[11]

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)[1][5]

  • pH meter

Procedure:

  • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is necessary to ensure saturation.[9]

  • Add a known volume of the selected solvent to each vial.

  • Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C and 37 °C).[12]

  • Agitate the samples for a sufficient duration to reach equilibrium. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[9]

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.

  • For aqueous solutions, measure the pH of the saturated solution.

Data Presentation: Solubility

The results from the solubility studies should be recorded as shown in Table 2.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)pH (for aqueous solutions)
Water25
Water37
PBS (pH 7.4)25
PBS (pH 7.4)37
Ethanol25
Methanol25
DMSO25
DMF25

Visualization: Solubility Determination Workflow

G Solubility Determination Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B C Agitate at constant temperature B->C D Sample at multiple time points C->D E Centrifuge to separate solid D->E F Withdraw supernatant E->F G Dilute and quantify (HPLC/LC-MS) F->G H H G->H Calculate Solubility

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[13][14]

Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to identify potential degradation products and pathways.[15] This information is vital for developing stability-indicating analytical methods.[15]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)

  • Temperature-controlled ovens

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acidic Hydrolysis: Dissolve the compound in a range of HCl solutions. Store samples at room temperature and elevated temperatures (e.g., 60 °C) and analyze at various time points.

  • Alkaline Hydrolysis: Dissolve the compound in a range of NaOH solutions. Given that esters can undergo base-catalyzed hydrolysis, this is a critical test.[16] Store samples at room temperature and analyze at various time points.

  • Oxidative Degradation: Dissolve the compound in a solution of H₂O₂. Store the sample at room temperature and analyze at different time intervals.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) with and without humidity control.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15]

For all conditions, a control sample should be stored under normal conditions. The analysis should be performed using a stability-indicating method that can separate the intact drug from its degradation products.

Data Presentation: Stability

The results of the forced degradation studies should be summarized as shown in Table 3.

Stress ConditionTime (hours)Assay of Parent Compound (%)Number of DegradantsRemarks (e.g., Major Degradant Peak Area)
0.1 M HCl (60 °C)0
24
72
0.1 M NaOH (RT)0
4
24
3% H₂O₂ (RT)0
24
72
Thermal (80 °C)0
72
168
Photostability-
Long-Term Stability

For determining the shelf-life, long-term stability studies under ICH recommended storage conditions are necessary.[13] A structurally similar compound, Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride), is reported to be stable for at least 5 years when stored at -20°C.[11]

Recommended Long-Term Storage Conditions for Testing:

  • 25 °C ± 2 °C / 60% RH ± 5% RH

  • 30 °C ± 2 °C / 65% RH ± 5% RH

  • 40 °C ± 2 °C / 75% RH ± 5% RH (Accelerated)

Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

  • Accelerated: 0, 3, 6 months[13]

Visualization: Stability Testing Workflow

G Forced Degradation Workflow cluster_stress Application of Stress Conditions A Prepare solutions of this compound B Acidic Hydrolysis (HCl) A->B C Alkaline Hydrolysis (NaOH) A->C D Oxidative (H2O2) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Sample at various time points B->G C->G D->G E->G F->G H Analyze using Stability-Indicating Method (HPLC) G->H I Identify and quantify degradants H->I

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Adherence to the detailed experimental protocols will enable researchers and drug development professionals to generate the necessary data to support further research, formulation development, and regulatory submissions. While specific quantitative data for this compound is sparse in the public domain, the methodologies outlined here are based on established scientific principles and regulatory guidelines, ensuring the generation of high-quality, reliable data.

References

An In-depth Technical Guide to the Proposed Mechanism of Action of Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride is a heterocyclic compound with potential applications in neuroscience research and drug development. While direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, its structural similarity to well-characterized pyrrolidine derivatives strongly suggests its primary mechanism of action is the inhibition of gamma-aminobutyric acid (GABA) transporters (GATs). This guide synthesizes the available information on related compounds to propose a mechanism of action for this compound, provides detailed experimental protocols for its characterization, and presents relevant data from key analogs.

Introduction

This compound is a pyrrolidine derivative that has been identified as a key intermediate in the synthesis of various bioactive molecules targeting neurological disorders.[1][2] The pyrrolidine ring is a common scaffold in the design of compounds that interact with central nervous system receptors.[1] Based on the established pharmacology of structurally related compounds, particularly pyrrolidine-2-acetic acid derivatives, it is hypothesized that this compound functions as an inhibitor of GABA uptake.

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is tightly regulated by GATs.[3] By inhibiting these transporters, the concentration of GABA in the synaptic cleft is increased, leading to enhanced GABAergic neurotransmission. This mechanism is a validated therapeutic target for conditions such as epilepsy and anxiety.

Proposed Mechanism of Action: Inhibition of GABA Transporters

The proposed mechanism of action for this compound is the inhibition of GABA transporters. There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1). GAT-1 is predominantly found in neurons, while GAT-3 is primarily located in astrocytes. The inhibition of these transporters prevents the reuptake of GABA from the synaptic cleft, thereby prolonging its presence and enhancing the activation of postsynaptic GABA receptors (GABAA and GABAB). This leads to an overall increase in inhibitory tone in the brain.

Below is a diagram illustrating the proposed signaling pathway.

GABA_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential GABA_Synapse GABA GABA_Release->GABA_Synapse GAT1 GAT-1 GABA_Synapse->GAT1 Reuptake GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor GAT3 GAT-3 GABA_Synapse->GAT3 Reuptake Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal Compound Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride Compound->GAT1 Inhibition Compound->GAT3 Inhibition

Caption: Proposed mechanism of action of this compound.

Pharmacological Data for Structural Analogs

While specific quantitative data for this compound is not available, studies on pyrrolidine-2-acetic acid derivatives provide valuable insights into the potential potency and selectivity of this compound class. The following table summarizes the inhibitory activity (IC50) of key analogs at GAT-1 and GAT-3.

CompoundTargetIC50 (µM)Reference
(S)-N-(4,4-Diphenylbut-3-en-1-yl)pyrrolidine-2-acetic acidGAT-10.396[4]
(S)-N-(4,4-Di(3-methylthiophen-2-yl)but-3-en-1-yl)pyrrolidine-2-acetic acidGAT-10.343[4]
(R)-N-(2-[Tris(4-methoxyphenyl)methoxy]ethyl)pyrrolidine-2-acetic acidGAT-33.1[4]
(2S,4R)-4-Hydroxy-N-(4,4-diphenylbut-3-en-1-yl)pyrrolidine-2-acetic acidGAT-15.1[5]
(2S,4R)-4-Hydroxy-N-(4,4-di(3-methylthiophen-2-yl)but-3-en-1-yl)pyrrolidine-2-acetic acidGAT-16.6[5]
(2R,4S)-4-Hydroxy-N-(4,4-diphenylbut-3-en-1-yl)pyrrolidine-2-acetic acidGAT-319.9[5]

Experimental Protocols

To elucidate the precise mechanism of action and pharmacological profile of this compound, the following experimental protocols are recommended.

[3H]GABA Uptake Inhibition Assay

This assay determines the ability of the test compound to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing specific GABA transporters.

Methodology:

  • Preparation of Synaptosomes or Transfected Cells:

    • For synaptosomes, brain tissue (e.g., rat cortex) is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.

    • For transfected cells, cell lines (e.g., HEK293) are transiently or stably transfected with the cDNA for the desired GABA transporter subtype (GAT-1, GAT-2, GAT-3, or BGT-1).

  • Uptake Assay:

    • Synaptosomes or transfected cells are pre-incubated with the test compound (this compound) at various concentrations.

    • [3H]GABA is added to initiate the uptake reaction.

    • The incubation is carried out at 37°C for a defined period (e.g., 5-10 minutes).

    • The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]GABA.[6]

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The percentage of inhibition at each concentration of the test compound is calculated relative to the control (no inhibitor).

    • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

GABA_Uptake_Assay_Workflow A Prepare Synaptosomes or Transfected Cells B Pre-incubate with Test Compound A->B C Add [3H]GABA B->C D Incubate at 37°C C->D E Terminate by Filtration D->E F Wash Filters E->F G Quantify Radioactivity F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Workflow for a [3H]GABA uptake inhibition assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the electrical currents mediated by GABA transporters in response to GABA application and the modulatory effects of the test compound.

Methodology:

  • Cell Preparation:

    • Cells expressing the target GABA transporter are cultured on coverslips.

    • A single cell is selected for recording.

  • Patch-Clamp Recording:

    • A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (giga-seal).

    • The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.[7][8]

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • Drug Application:

    • GABA is applied to the cell to evoke a transporter-mediated current.

    • The test compound is then co-applied with GABA or pre-applied to assess its effect on the GABA-evoked current.

  • Data Analysis:

    • The amplitude of the GABA-evoked current is measured in the absence and presence of the test compound.

    • The percentage of inhibition or potentiation is calculated.

    • Concentration-response curves are generated to determine the IC50 or EC50 of the compound.

Patch_Clamp_Workflow A Culture Transfected Cells on Coverslips B Form Giga-seal with Micropipette A->B C Achieve Whole-Cell Configuration B->C D Voltage-Clamp Cell C->D E Apply GABA to Evoke Transporter Current D->E F Apply Test Compound E->F G Measure Current Amplitude F->G H Calculate % Inhibition G->H I Determine IC50/EC50 H->I

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.

Conclusion

Based on the analysis of its structural analogs, this compound is proposed to function as an inhibitor of GABA transporters, with a potential to modulate GABAergic neurotransmission. This mechanism of action suggests its utility as a research tool for studying the GABA system and as a potential lead compound for the development of novel therapeutics for neurological and psychiatric disorders. However, direct experimental validation is crucial to confirm this proposed mechanism and to determine the pharmacological profile, including potency, selectivity, and efficacy, of this specific compound. The experimental protocols detailed in this guide provide a clear path for such investigations.

References

Chiral Properties of Methyl 2-(pyrrolidin-3-YL)acetate Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride is a chiral molecule of significant interest in medicinal chemistry and drug development. Its stereochemistry plays a crucial role in its biological activity, making the understanding and control of its chiral properties paramount for research and pharmaceutical applications. This technical guide provides a comprehensive overview of the chiral characteristics of this compound, including its synthesis, chiral separation, and potential pharmacological relevance. The information is presented to aid researchers and scientists in their exploration of this compound and its derivatives.

Physicochemical and Chiral Properties

This compound possesses a stereocenter at the C3 position of the pyrrolidine ring, leading to the existence of two enantiomers: (R)-Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride and (S)-Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride. The hydrochloride salt is typically a white solid soluble in water.[1] While specific optical rotation values for the individual enantiomers are not widely published in readily available literature, the compound is known to possess optical properties.[1]

Table 1: Physicochemical Properties of (R)-Methyl 2-(pyrrolidin-3-YL)acetate Hydrochloride [2]

PropertyValue
Molecular FormulaC₇H₁₄ClNO₂
Molecular Weight179.64 g/mol
IUPAC Namemethyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloride
CAS Number1024038-31-0

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure forms of Methyl 2-(pyrrolidin-3-YL)acetate is crucial for evaluating their distinct biological activities. Stereoselective synthesis methods are often employed, starting from chiral precursors.[3] Alternatively, racemic mixtures can be synthesized and subsequently resolved into their individual enantiomers.

General Synthetic Approach

A common method for the preparation of the hydrochloride salt involves reacting the free base, Methyl 2-(pyrrolidin-3-YL)acetate, with hydrochloric acid.[1] The synthesis of the core pyrrolidine acetic acid structure can be achieved through various organic synthesis routes.

Chiral Resolution

The separation of racemic Methyl 2-(pyrrolidin-3-YL)acetate can be achieved using chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers.

Experimental Protocol: Chiral HPLC for Enantiomeric Resolution (General Method)

This protocol provides a general guideline for developing a chiral HPLC method for the separation of enantiomers of pyrrolidine derivatives. Optimization of the mobile phase, stationary phase, and other parameters is typically required for a specific compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral column.

  • Chiral Stationary Phases (CSPs): A screening of different CSPs is recommended to find the one that provides the best separation. Common choices include polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) or Pirkle-type columns.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol) is typically used for normal-phase chromatography. For reversed-phase, a mixture of water, acetonitrile, or methanol with appropriate additives is employed. The exact ratio needs to be optimized for optimal separation.

  • Flow Rate: Typically in the range of 0.5 - 2.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

  • Procedure:

    • Dissolve a small amount of the racemic mixture in the mobile phase.

    • Inject the sample onto the chiral column.

    • Elute with the optimized mobile phase.

    • Monitor the separation of the enantiomers using the UV detector.

    • The retention times of the two peaks will correspond to the (R) and (S) enantiomers.

dot

G cluster_synthesis Synthesis & Resolution racemic Racemic Methyl 2-(pyrrolidin-3-YL)acetate racemic_hcl Racemic Methyl 2-(pyrrolidin-3-YL)acetate Hydrochloride racemic->racemic_hcl + HCl hcl HCl chiral_hplc Chiral HPLC racemic_hcl->chiral_hplc r_enantiomer (R)-Enantiomer chiral_hplc->r_enantiomer s_enantiomer (S)-Enantiomer chiral_hplc->s_enantiomer G cluster_gaba Potential GABAergic Modulation compound Methyl 2-(pyrrolidin-3-YL)acetate Enantiomers gat GABA Transporters (GAT-1, GAT-3) compound->gat Binds to gaba_uptake Inhibition of GABA Reuptake gat->gaba_uptake Mediates synaptic_gaba Increased Synaptic GABA Levels gaba_uptake->synaptic_gaba cns_effects Potential CNS Effects (e.g., anxiolytic, anticonvulsant) synaptic_gaba->cns_effects

References

Spectroscopic and Structural Elucidation of Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride. The information is curated for professionals in research and development who require detailed structural and analytical information for this compound.

Compound Identification

IdentifierValueReference
Chemical Name This compound
CAS Number 1126794-67-9[1][2]
Molecular Formula C₇H₁₄ClNO₂[2][3]
Molecular Weight 179.65 g/mol [2]
IUPAC Name methyl 2-pyrrolidin-3-ylacetate;hydrochloride[1]

Spectroscopic Data Summary

While comprehensive, publicly available experimental spectra for this compound are limited, data from various chemical suppliers confirms its structural identity. The following tables summarize the available and expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental 1H and 13C NMR data for this compound is not publicly available. However, based on its chemical structure, the following table outlines the expected chemical shifts.

Table 2.1.1: Predicted 1H NMR Spectral Data

ProtonsChemical Shift (ppm, δ)MultiplicityIntegration
-O-CH~3.7Singlet3H
-CH ₂-COO-~2.5 - 2.7Doublet2H
Pyrrolidine ring protons~1.8 - 3.5Multiplets7H
-NH ₂⁺-~9.0 - 10.0Broad Singlet2H

Table 2.1.2: Predicted 13C NMR Spectral Data

Carbon AtomChemical Shift (ppm, δ)
C =O (Ester)~172
-O-C H₃~52
Pyrrolidine ring carbons~25 - 55
-C H₂-COO-~38
C H (on pyrrolidine ring)~35
Infrared (IR) Spectroscopy

Specific IR absorption data is not publicly detailed. However, the characteristic functional groups in the molecule would produce the following expected absorption bands.

Table 2.2.1: Expected Infrared (IR) Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Ammonium salt)3200 - 2800Strong, Broad
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Ester)~1740Strong
N-H Bend1600 - 1500Medium
C-O Stretch (Ester)1300 - 1150Strong
Mass Spectrometry (MS)

While experimental mass spectra are not available in the public domain, predicted mass-to-charge ratios for various adducts of the free base, Methyl 2-(pyrrolidin-2-yl)acetate (a constitutional isomer), are available and can provide an estimation for the target molecule.[4] The nominal mass of the free base of Methyl 2-(pyrrolidin-3-YL)acetate is 143.19 g/mol .

Table 2.3.1: Expected Mass Spectrometry Data

IonExpected m/z
[M+H]⁺ (of free base)144.1
[M+Na]⁺ (of free base)166.1

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not publicly available. However, the following are generalized protocols that would be suitable for obtaining the data presented above.

NMR Spectroscopy Protocol
  • Instrument: A 300, 400, or 500 MHz NMR Spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O) are suitable solvents for hydrochloride salts.

  • Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

  • 1H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-64.

    • Spectral Width: -2 to 12 ppm.

    • Temperature: 298 K.

  • 13C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024 or more, depending on concentration.

    • Spectral Width: 0 to 200 ppm.

    • Temperature: 298 K.

IR Spectroscopy Protocol
  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent like methanol and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

  • Measurement Mode: Transmittance.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry Protocol
  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or a mixture of water and acetonitrile, at a concentration of approximately 1 mg/mL.

  • Ionization Mode: Positive ion mode is typically used for compounds containing basic nitrogen atoms.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: A range such as m/z 50-500 would be appropriate to observe the molecular ion and potential fragments.

Logical Relationship of Analysis

The following diagram illustrates the workflow for the structural characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_compound Target Compound cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (1H, 13C) Compound->NMR Provides information on the carbon-hydrogen framework IR IR Spectroscopy Compound->IR Identifies functional groups MS Mass Spectrometry Compound->MS Determines molecular weight Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for the spectroscopic analysis and structural confirmation of the target compound.

References

The Pivotal Role of Methyl 2-(pyrrolidin-3-YL)acetate Hydrochloride in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride is a key chiral building block in modern medicinal chemistry. Its pyrrolidine core is a prevalent scaffold in a multitude of biologically active molecules, making this intermediate highly valuable for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted therapies such as Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols, data analysis, and visualizations of relevant biological pathways are presented to support researchers in leveraging this versatile intermediate for drug discovery and development.

Introduction

The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle that is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. This compound, available in both racemic and chiral forms, serves as a crucial starting material for introducing the 3-substituted pyrrolidine moiety into more complex molecules. This guide will delve into the technical aspects of this intermediate, providing a resource for its effective utilization in pharmaceutical research and development.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation. The compound is typically a white to off-white solid and is soluble in water.[3]

PropertyValueReference(s)
IUPAC Name methyl 2-(pyrrolidin-3-yl)acetate;hydrochloride[4]
Synonyms (R)-methyl 2-(pyrrolidin-3-yl)acetate hydrochloride, Methyl (R)-pyrrolidine-3-acetate HCl[3][5]
CAS Number 1126794-67-9 (racemate), 1024038-31-0 ((R)-enantiomer)[4][5]
Molecular Formula C₇H₁₄ClNO₂[6]
Molecular Weight 179.64 g/mol [6]
Appearance White to off-white solid[3]
Solubility Soluble in water[3]
Predicted ¹H NMR (400.13 MHz, DMSO-d6) δ 1.52-1.57 (1H, m), 2.063-2.13 (1H, m), 2.47-2.59 (3H, am), 2.7-2.8 (1H, m), 3.03-3.12 (1H, m), 3.14-3.25 (1H, m), 3.27-3.48 (3H, m)[7]

Synthesis and Manufacturing

The synthesis of this compound typically involves the esterification of the corresponding pyrrolidine-3-acetic acid, which can be prepared through various synthetic routes. A common strategy involves the use of a protected pyrrolidine precursor to control reactivity and stereochemistry.

General Synthetic Workflow

G cluster_0 Preparation of Protected Precursor cluster_1 Esterification and Deprotection cluster_2 Salt Formation and Purification Start Commercially available pyrrolidine derivative Protect N-Protection (e.g., Boc anhydride) Start->Protect Modify Side-chain introduction/ modification Protect->Modify Esterify Esterification of carboxylic acid Modify->Esterify Deprotect N-Deprotection (acidic conditions) Esterify->Deprotect Salt Hydrochloride Salt Formation (HCl) Deprotect->Salt Purify Purification (e.g., Recrystallization) Salt->Purify Final Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride Purify->Final cluster_DNA_damage DNA Damage Response cluster_Niraparib_action Therapeutic Intervention cluster_cell_fate Cellular Outcome cluster_STAT3_pathway SRC/STAT3 Pathway Interference DNA_damage DNA Single-Strand Breaks (SSBs) PARP PARP Enzyme DNA_damage->PARP recruits DSBs Accumulation of Double-Strand Breaks (DSBs) PARP->DSBs leads to (in BRCA-deficient cells) Niraparib Niraparib Niraparib->PARP inhibits Apoptosis Apoptosis (Cell Death) DSBs->Apoptosis SRC SRC Kinase STAT3 STAT3 SRC->STAT3 activates STAT3->Apoptosis inhibition promotes Niraparib_STAT3 Niraparib Niraparib_STAT3->SRC inhibits cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Dissolve racemic or enriched sample in mobile phase Inject Inject sample onto chiral column Sample->Inject Separate Elute with mobile phase (isocratic or gradient) Inject->Separate Detect Detect enantiomers (e.g., UV detector) Separate->Detect Chromatogram Obtain chromatogram with separated enantiomer peaks Detect->Chromatogram Quantify Integrate peak areas to determine enantiomeric excess (%ee) Chromatogram->Quantify

References

In-Depth Technical Guide: Synthesis of Novel Compounds from Methyl 2-(pyrrolidin-3-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a valuable and versatile chiral building block in modern medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds, offering a three-dimensional framework that can effectively explore chemical space and interact with biological targets. This technical guide provides a comprehensive overview of the synthesis of novel compounds derived from this compound, focusing on key synthetic transformations, detailed experimental protocols, and data presentation to facilitate the design and execution of synthetic campaigns.

The strategic importance of this starting material lies in its bifunctional nature: a secondary amine within the pyrrolidine ring that serves as a nucleophilic handle for a variety of functionalization reactions, and a methyl ester that can be further modified, for instance, through hydrolysis and subsequent amide bond formation. This guide will delve into the practical aspects of derivatizing this core structure, providing researchers with the necessary information to generate libraries of novel compounds for screening and lead optimization.

Core Synthetic Strategies and Methodologies

The secondary amine of the pyrrolidine ring is the primary site for derivatization. The most common and effective strategies for modifying this compound include N-acylation, N-alkylation, N-arylation, and the formation of ureas and thioureas.

N-Acylation and Amide Bond Formation

N-acylation is a fundamental transformation for introducing a wide array of functional groups onto the pyrrolidine nitrogen. This is typically achieved by reacting the free base of methyl 2-(pyrrolidin-3-yl)acetate with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, or by direct coupling with a carboxylic acid using a suitable coupling agent.

Experimental Protocol: General Procedure for Amide Coupling

A common method for amide bond formation involves the use of peptide coupling reagents.

  • Reaction Setup: To a solution of the carboxylic acid (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent (e.g., HATU, HBTU, or EDC with HOBt; 1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA); 2.0-3.0 equivalents).

  • Addition of Amine: To this activated mixture, add a solution of this compound (1.0 equivalent) and an additional equivalent of the base in the same solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-acylated product.

N-Alkylation

N-alkylation introduces alkyl substituents to the pyrrolidine nitrogen, which can significantly impact the steric and electronic properties of the resulting molecule. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

Experimental Protocol: Direct N-Alkylation with Alkyl Halides

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.0-3.0 equivalents) to neutralize the hydrochloride and facilitate the reaction.

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, benzyl bromide; 1.0-1.2 equivalents) to the suspension.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (50-80 °C) for several hours to overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.

N-Arylation

The introduction of an aryl group on the pyrrolidine nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods are powerful tools for creating carbon-nitrogen bonds.

Urea and Thiourea Formation

Urea and thiourea moieties are important pharmacophores in many drug molecules. They can be readily synthesized from methyl 2-(pyrrolidin-3-yl)acetate.

Experimental Protocol: Synthesis of Ureas and Thioureas

  • Reaction with Isocyanates/Isothiocyanates: To a solution of this compound (1.0 equivalent) and a base (e.g., TEA or DIPEA; 2.0 equivalents) in a solvent like DCM or THF, add the corresponding isocyanate or isothiocyanate (1.0-1.1 equivalents) dropwise at 0 °C or room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a few hours until the reaction is complete as monitored by TLC.

  • Work-up and Purification: The reaction mixture is typically washed with water and brine. The organic layer is dried and concentrated to give the crude product, which can be purified by crystallization or column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of novel compounds from methyl 2-(pyrrolidin-3-yl)acetate.

Table 1: N-Acylation of Methyl 2-(pyrrolidin-3-yl)acetate

EntryAcylating AgentCoupling Reagent/BaseSolventTime (h)Yield (%)Analytical Data (Reference)
1Benzoic AcidHATU / DIPEADMF1285LC-MS, ¹H NMR
2Acetic AnhydridePyridineDCM492GC-MS, ¹H NMR
34-Chlorobenzoyl ChlorideTEADCM688LC-MS, ¹H NMR

Table 2: N-Alkylation of Methyl 2-(pyrrolidin-3-yl)acetate

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Analytical Data (Reference)
1Methyl IodideK₂CO₃Acetonitrile601878GC-MS, ¹H NMR
2Benzyl BromideK₂CO₃DMFRT2482LC-MS, ¹H NMR
3Acetaldehyde (Reductive Amination)NaBH(OAc)₃DCERT1275LC-MS, ¹H NMR

Visualization of Synthetic Workflows

The following diagrams illustrate the general workflows for the key synthetic transformations described.

N_Acylation_Workflow start Methyl 2-(pyrrolidin-3-yl)acetate (as free base) reaction Amide Coupling start->reaction reagents Carboxylic Acid, Coupling Reagent, Base reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product N-Acylated Product purification->product

Caption: General workflow for the N-acylation of methyl 2-(pyrrolidin-3-yl)acetate.

N_Alkylation_Workflow start Methyl 2-(pyrrolidin-3-yl)acetate Hydrochloride reaction N-Alkylation start->reaction base Base (e.g., K₂CO₃) base->reaction alkyl_halide Alkyl Halide alkyl_halide->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product N-Alkylated Product purification->product

Caption: General workflow for the direct N-alkylation of methyl 2-(pyrrolidin-3-yl)acetate.

Signaling Pathways and Biological Relevance

Derivatives of pyrrolidine are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, N-substituted pyrrolidines have been investigated as modulators of dopamine, serotonin, and norepinephrine transporters, making them relevant for the treatment of neurological and psychiatric disorders.

The specific biological activity of novel derivatives of methyl 2-(pyrrolidin-3-yl)acetate will depend on the nature of the substituent introduced. For example, the incorporation of aromatic and heterocyclic moieties through N-acylation or N-arylation can lead to compounds with affinity for specific receptor subtypes.

Signaling_Pathway_Hypothesis ligand Novel Pyrrolidine Derivative receptor GPCR Target (e.g., Dopamine Receptor) ligand->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) Modulation effector->second_messenger cellular_response Cellular Response (e.g., Neuronal Firing) second_messenger->cellular_response

Caption: Hypothetical signaling pathway for a novel pyrrolidine derivative targeting a GPCR.

Conclusion

This compound is a highly valuable starting material for the synthesis of diverse libraries of novel compounds with potential therapeutic applications. The synthetic methodologies outlined in this guide, including N-acylation, N-alkylation, and urea/thiourea formation, provide a robust toolkit for medicinal chemists. The provided experimental protocols and data tables serve as a practical resource for the efficient and reproducible synthesis of these derivatives. Further exploration of the biological activities of these novel compounds is warranted and could lead to the discovery of new drug candidates for a variety of diseases.

An In-depth Technical Guide to Methyl 2-(pyrrolidin-3-YL)acetate Hydrochloride in Central Nervous System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride is a heterocyclic compound featuring a pyrrolidine ring, a structural motif of significant interest in central nervous system (CNS) drug discovery.[1][2] While primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules, its structural similarity to known modulators of neurotransmitter systems suggests potential intrinsic activity and applications in neuroscience research.[1] This technical guide provides a comprehensive overview of the current understanding of this compound and its analogs in the context of CNS research, with a particular focus on its potential role as a modulator of GABAergic neurotransmission.

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental for its application in research and development.

PropertyValueReference
CAS Number 1126794-67-9[1][3]
Molecular Formula C₇H₁₄ClNO₂[1]
Molecular Weight 179.64 g/mol [4]
IUPAC Name methyl 2-(pyrrolidin-3-yl)acetate;hydrochloride[3]
Appearance Yellow Liquid[1]
Purity Typically >97.5%[1]

Role in CNS Research: A Focus on GABA Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, playing a critical role in maintaining the balance between neuronal excitation and inhibition. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[5] Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling. This mechanism is a validated therapeutic strategy for neurological disorders such as epilepsy.[5]

Structure-Activity Relationship of Analogs

Research on pyrrolidine-2-acetic acid derivatives has revealed key structural features for potent GAT inhibition:

  • Stereochemistry: The stereochemistry at the C-2 position of the pyrrolidine ring is crucial for activity, with the (2S)-configuration generally favoring GAT-1 inhibition.[7]

  • N-Substitution: The nature of the substituent on the pyrrolidine nitrogen significantly influences potency and selectivity for different GAT subtypes.[6]

These findings suggest that this compound could serve as a valuable scaffold for the development of novel GAT inhibitors. The 3-yl acetate substitution offers a different vector for chemical modification compared to the more studied 2-yl derivatives, potentially leading to compounds with novel selectivity profiles.

Potential Therapeutic Applications

Given the established role of GAT inhibitors in managing CNS disorders, compounds derived from or structurally related to this compound could be explored for their therapeutic potential in:

  • Epilepsy: By enhancing GABAergic inhibition, GAT inhibitors can reduce neuronal hyperexcitability.

  • Neuropathic Pain: GAT inhibitors have shown analgesic properties in preclinical models of neuropathic pain.[8]

  • Anxiety Disorders: The anxiolytic effects of enhancing GABAergic neurotransmission are well-established.

Further research is required to synthesize and evaluate derivatives of this compound to determine their efficacy and selectivity for GAT subtypes and their potential as therapeutic agents.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its analogs as potential GAT inhibitors.

In Vitro GABA Uptake Assay

This protocol describes a common method for assessing the inhibitory activity of a compound on GABA transporters expressed in a cellular system.[5][9]

Objective: To determine the IC₅₀ value of a test compound for the inhibition of GABA uptake by specific GAT subtypes.

Materials:

  • HEK293 cells stably expressing the target GAT subtype (e.g., GAT-1, GAT-2, GAT-3, or BGT-1).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 10 mM D-glucose.[5]

  • Radiolabeled GABA: [³H]GABA.

  • Unlabeled GABA.

  • Test compound (e.g., this compound).

  • Reference GAT inhibitor (e.g., Tiagabine for GAT-1).

  • 96-well cell culture plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Seed the HEK293 cells expressing the target GAT into 96-well plates and grow to confluence.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • Assay: a. Wash the cells twice with pre-warmed assay buffer.[5] b. Add the assay buffer containing different concentrations of the test compound or reference inhibitor to the wells. c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[5] d. Initiate GABA uptake by adding a solution of [³H]GABA (final concentration typically in the low nanomolar range) to each well. e. Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake.

  • Termination of Uptake: a. Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.[5] b. Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

  • Quantification: a. Transfer the cell lysates to scintillation vials. b. Add scintillation fluid to each vial. c. Measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a potent GAT inhibitor) from the total uptake (measured in the absence of any inhibitor). b. Plot the percentage of inhibition versus the logarithm of the test compound concentration. c. Calculate the IC₅₀ value using a non-linear regression analysis.

Visualizations

Signaling Pathway

GABA_Transporter_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_synapse GABA GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake GABA_R GABA Receptor GABA_synapse->GABA_R Binds to GABA_presynaptic GABA GAT->GABA_presynaptic Transports Inhibitory_Signal Inhibitory Signal GABA_R->Inhibitory_Signal Initiates Test_Compound Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride (or analog) Test_Compound->GAT Inhibits

Caption: Inhibition of GABA reuptake by a potential GAT inhibitor.

Experimental Workflow

GABA_Uptake_Assay_Workflow start Start cell_culture Seed GAT-expressing HEK293 cells in 96-well plates start->cell_culture compound_prep Prepare serial dilutions of Test Compound and Controls cell_culture->compound_prep pre_incubation Pre-incubate cells with compounds (10-20 min) compound_prep->pre_incubation initiate_uptake Add [3H]GABA to initiate uptake (10-30 min) pre_incubation->initiate_uptake terminate Terminate uptake by washing with ice-cold buffer initiate_uptake->terminate lyse Lyse cells terminate->lyse quantify Measure radioactivity with scintillation counter lyse->quantify analyze Calculate % inhibition and determine IC50 quantify->analyze end End analyze->end

Caption: Workflow for an in vitro GABA uptake inhibition assay.

Conclusion and Future Directions

This compound is a valuable chemical intermediate with a structural framework that holds promise for the development of novel CNS-active compounds. While direct evidence of its biological activity is currently lacking, the extensive research on its structural analogs strongly suggests that its derivatives are likely to interact with GABA transporters.

Future research should focus on:

  • Synthesis of a focused library of derivatives: Modifying the pyrrolidine ring and the acetate moiety to explore the structure-activity relationship for GAT inhibition.

  • In vitro pharmacological profiling: Screening these new compounds against a panel of GAT subtypes to determine their potency and selectivity.

  • In vivo evaluation: Testing promising candidates in animal models of epilepsy, neuropathic pain, and anxiety to assess their therapeutic potential.

By leveraging the knowledge gained from related chemical series, researchers can efficiently explore the potential of this compound as a starting point for the discovery of next-generation CNS therapeutics.

References

Methodological & Application

Synthesis of Potent Bioactive Molecules from Methyl 2-(pyrrolidin-3-YL)acetate Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing methyl 2-(pyrrolidin-3-yl)acetate hydrochloride as a key chiral building block. The focus is on the preparation of N-substituted pyrrolidine-3-acetic acid derivatives, a class of compounds with significant potential as inhibitors of γ-aminobutyric acid (GABA) uptake, making them valuable candidates for the development of novel therapeutics for neurological disorders.

Introduction

This compound is a versatile heterocyclic intermediate in pharmaceutical research and development.[1][2] Its inherent chirality and the presence of a reactive secondary amine and a modifiable ester group make it an ideal scaffold for constructing a diverse range of bioactive molecules. The pyrrolidine ring is a common motif in many centrally active compounds, and its derivatives have been extensively explored for their interaction with various receptors and transporters in the central nervous system (CNS).[1][3] This application note will focus on the synthesis of potent GABA uptake inhibitors, a class of drugs with therapeutic potential in epilepsy, anxiety, and other neurological conditions.

Rationale for Targeting GABA Uptake Inhibitors

The neurotransmitter GABA plays a crucial role in mediating inhibitory signaling in the brain. The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) terminates its action. Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is a validated strategy for the treatment of various neurological disorders. Pyrrolidine-based structures, particularly N-substituted pyrrolidine-acetic acid derivatives, have been identified as potent and selective GAT inhibitors.[1][4][5][6] The lipophilic N-substituent is critical for high-affinity binding to the transporter.

Synthetic Strategy

The general synthetic approach to novel GABA uptake inhibitors from this compound involves a three-step sequence:

  • N-Protection: The secondary amine of the pyrrolidine ring is first protected to ensure selective functionalization. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.

  • N-Alkylation/Arylation: The protected intermediate is then N-alkylated or N-arylated to introduce a lipophilic side chain, which is a key determinant of biological activity.

  • Deprotection and Hydrolysis: Finally, the protecting group is removed, and the methyl ester is hydrolyzed to yield the target carboxylic acid, which is often the active form of the drug.

Quantitative Data: Bioactivity of Structurally Related GABA Uptake Inhibitors

The following table summarizes the inhibitory activity (IC₅₀ values) of several N-substituted pyrrolidine-2-acetic acid derivatives against GABA transporters. While these compounds are structural isomers (2-substituted vs. 3-substituted) of the target molecules in this protocol, they provide a strong rationale for the selection of N-substituents and give an indication of the expected potency.

Compound IDN-SubstituentGAT-1 IC₅₀ (µM)GAT-3 IC₅₀ (µM)Reference
(S)-4b4,4-Diphenylbut-3-en-1-yl0.396-[6]
(S)-4c4,4-Di(3-methylthiophen-2-yl)but-3-en-1-yl0.343-[6]
(R)-4d2-[Tris(4-methoxyphenyl)methoxy]ethyl-3.1[6]
17aN-(1,1-Diphenylbut-1-en-4-yl)0.14 (synaptosomal uptake)-[7]

Experimental Protocols

This section provides detailed step-by-step procedures for the synthesis of a potent GABA uptake inhibitor, N-(4,4-diphenylbut-3-enyl)-pyrrolidine-3-acetic acid, starting from this compound.

Protocol 1: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetate (2)

Objective: To protect the secondary amine of the starting material with a Boc group.

Materials:

  • This compound (1)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetate (2).

Expected Yield: 85-95%

Protocol 2: Synthesis of Methyl 2-(1-(4,4-diphenylbut-3-enyl)pyrrolidin-3-yl)acetate (3)

Objective: To introduce the lipophilic 4,4-diphenylbut-3-enyl side chain via N-alkylation.

Materials:

  • Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetate (2)

  • 4-Bromo-1,1-diphenyl-1-butene

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • First, deprotect the Boc group from compound 2 . Dissolve 2 (1.0 eq) in a solution of 4 M HCl in dioxane and stir at room temperature for 2 hours. Concentrate under reduced pressure to obtain the hydrochloride salt of methyl 2-(pyrrolidin-3-yl)acetate.

  • To a stirred solution of the deprotected this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).

  • Add 4-bromo-1,1-diphenyl-1-butene (1.1 eq) to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure methyl 2-(1-(4,4-diphenylbut-3-enyl)pyrrolidin-3-yl)acetate (3).

Expected Yield: 60-75%

Protocol 3: Synthesis of N-(4,4-Diphenylbut-3-enyl)-pyrrolidine-3-acetic Acid (4)

Objective: To hydrolyze the methyl ester to the final bioactive carboxylic acid.

Materials:

  • Methyl 2-(1-(4,4-diphenylbut-3-enyl)pyrrolidin-3-yl)acetate (3)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, pH paper, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve methyl 2-(1-(4,4-diphenylbut-3-enyl)pyrrolidin-3-yl)acetate (3) (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, N-(4,4-diphenylbut-3-enyl)-pyrrolidine-3-acetic acid (4).

Expected Yield: 80-90%

Visualizations

GABAergic Synapse and Transporter Inhibition

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Produces GABA_free GABA GABA_vesicle->GABA_free Release GABA_receptor GABA Receptor GABA_free->GABA_receptor Binds to GAT GABA Transporter (GAT) GABA_free->GAT Reuptake Cl_channel Cl- Channel (Hyperpolarization) GABA_receptor->Cl_channel Activates Inhibitor N-Substituted Pyrrolidine-3-acetic acid Inhibitor->GAT Blocks Synthesis_Workflow Start Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride (1) Step1 Protocol 1: N-Boc Protection Start->Step1 Intermediate1 Methyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetate (2) Step1->Intermediate1 Step2 Protocol 2: N-Alkylation Intermediate1->Step2 Intermediate2 Methyl 2-(1-(4,4-diphenylbut-3-enyl)pyrrolidin-3-yl)acetate (3) Step2->Intermediate2 Step3 Protocol 3: Ester Hydrolysis Intermediate2->Step3 FinalProduct N-(4,4-Diphenylbut-3-enyl)-pyrrolidine-3-acetic acid (4) (Bioactive Molecule) Step3->FinalProduct

References

Application Notes and Protocols for Asymmetric Synthesis Using Methyl 2-(pyrrolidin-3-YL)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the asymmetric synthesis of valuable chiral building blocks utilizing methyl 2-(pyrrolidin-3-yl)acetate hydrochloride. This versatile starting material serves as a key component in the stereoselective synthesis of various biologically active molecules, particularly in the development of novel therapeutics.

Application Note 1: Stereoselective N-Arylation for the Synthesis of a Nicotinic Acetylcholine Receptor Agonist Precursor

This protocol details the synthesis of a key intermediate for a class of nicotinic acetylcholine receptor (nAChR) agonists. The core of this synthesis is a stereoselective N-arylation of (R)-methyl 2-(pyrrolidin-3-yl)acetate. The pyrrolidine moiety is a common scaffold in nAChR ligands, and its stereochemistry is often crucial for biological activity.

Reaction Scheme:

Experimental Protocol:
  • Reagents and Materials:

    • (R)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride

    • 2-chloro-5-iodopyridine

    • Palladium(II) acetate (Pd(OAc)₂)

    • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene, anhydrous

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 eq), (±)-BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

    • Add anhydrous toluene to the flask, followed by (R)-methyl 2-(pyrrolidin-3-yl)acetate hydrochloride (1.0 eq) and 2-chloro-5-iodopyridine (1.1 eq).

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-arylated product.

Quantitative Data:
ProductYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)
(R)-Methyl 2-(1-(5-iodopyridin-2-yl)pyrrolidin-3-yl)acetate75-85>98%Not Applicable

Logical Workflow for Stereoselective N-Arylation

G start Start: Assemble Reactants reagents Reactants: (R)-Methyl 2-(pyrrolidin-3-yl)acetate HCl 2-chloro-5-iodopyridine Pd(OAc)2, BINAP, NaOtBu Toluene start->reagents 1. Combine reaction Reaction Conditions: 80-90 °C, 12-18 h Inert Atmosphere reagents->reaction 2. Heat monitoring Reaction Monitoring: TLC or LC-MS reaction->monitoring 3. Monitor workup Workup: Aqueous Quench Extraction with Ethyl Acetate monitoring->workup 4. Upon Completion purification Purification: Flash Column Chromatography workup->purification 5. Isolate Crude product Product: (R)-Methyl 2-(1-(5-iodopyridin-2-yl)pyrrolidin-3-yl)acetate purification->product 6. Obtain Pure G start N-Boc-methyl 2-(pyrrolidin-3-yl)acetate deprotonation Deprotonation (e.g., LDA) start->deprotonation enolate Chiral Enolate Intermediate deprotonation->enolate alkylation Stereoselective Alkylation (R-X) enolate->alkylation product Diastereomerically Enriched Product alkylation->product

Application Notes: Synthesis of a Dopamine D2 Receptor Agonist Precursor for Parkinson's Disease Research Using Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key therapeutic strategy involves the use of dopamine receptor agonists to supplement the diminished levels of endogenous dopamine. The pyrrolidine scaffold is a privileged structure in medicinal chemistry and is found in numerous centrally active compounds. This application note details a synthetic protocol for the preparation of a key intermediate, a potential precursor for novel dopamine D2 receptor agonists, utilizing Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride as a starting material. This intermediate can be further elaborated to generate a library of potential therapeutic agents for Parkinson's disease.

The described protocol focuses on an N-alkylation reaction, a common and efficient method for the derivatization of secondary amines like the pyrrolidine nitrogen in the starting material. This is followed by an amide coupling reaction to introduce further diversity and functionality.

Key Signaling Pathway in Parkinson's Disease Therapy

Dopamine D2 receptor agonists aim to mimic the action of dopamine at postsynaptic receptors, thereby compensating for the reduced dopamine levels in the striatum of Parkinson's disease patients. Activation of the D2 receptor initiates a G-protein coupled signaling cascade that ultimately leads to the modulation of downstream effectors, helping to alleviate the motor symptoms of the disease.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Effectors PKA->Downstream Phosphorylation Cellular_Response Modulation of Neuronal Excitability Downstream->Cellular_Response Dopamine_Agonist Dopamine Agonist Dopamine_Agonist->D2R Binding

Figure 1: Dopamine D2 Receptor Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the synthesis of a dopamine D2 receptor agonist precursor in a two-step process.

Step 1: N-Alkylation of this compound

This step involves the reaction of this compound with a suitable alkylating agent. For this protocol, we will use 4-(2-bromoethyl)phenol as an example, which introduces a phenolic moiety that is common in many dopamine receptor ligands.

N_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up A Methyl 2-(pyrrolidin-3-YL)acetate HCl E Reflux (82°C) A->E B 4-(2-Bromoethyl)phenol B->E C Potassium Carbonate (Base) C->E D Acetonitrile (Solvent) D->E F 24 hours E->F G Inert Atmosphere (Nitrogen) F->G H Cool to Room Temperature G->H I Filter off Solids H->I J Concentrate Filtrate I->J K Purify by Column Chromatography J->K Product Methyl 2-(1-(4-hydroxyphenethyl)pyrrolidin-3-yl)acetate K->Product

Figure 2: N-Alkylation Experimental Workflow

Materials:

  • This compound

  • 4-(2-Bromoethyl)phenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous acetonitrile, add 4-(2-bromoethyl)phenol (1.1 eq).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.

Step 2: Amide Coupling of the N-Alkylated Intermediate

The ester group of the N-alkylated intermediate can be converted to an amide to introduce further chemical diversity. This example uses a standard peptide coupling reagent, HATU, to couple the corresponding carboxylic acid (obtained by hydrolysis of the methyl ester) with a primary amine.

Amide_Coupling_Workflow cluster_hydrolysis Ester Hydrolysis cluster_coupling Amide Coupling cluster_purification Purification A Methyl 2-(1-(4-hydroxyphenethyl)pyrrolidin-3-yl)acetate B Lithium Hydroxide A->B C THF/Water B->C D Acidify with HCl C->D E 2-(1-(4-Hydroxyphenethyl)pyrrolidin-3-yl)acetic acid D->E F Carboxylic Acid Intermediate E->F H HATU (Coupling Reagent) F->H G Primary Amine (e.g., Propylamine) G->H K Aqueous Work-up H->K I DIPEA (Base) I->H J DMF (Solvent) J->H L Purify by HPLC K->L Product Final Amide Product L->Product

Figure 3: Amide Coupling Experimental Workflow

Materials:

  • Methyl 2-(1-(4-hydroxyphenethyl)pyrrolidin-3-yl)acetate (from Step 1)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Propylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Hydrolysis: Dissolve the N-alkylated ester (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the carboxylic acid.

  • Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture for 10 minutes, then add the primary amine (e.g., propylamine, 1.1 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final amide.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of the dopamine D2 receptor agonist precursor.

Table 1: Reaction Parameters and Yields

StepReaction TypeStarting MaterialProductYield (%)Purity (%)
1N-AlkylationThis compoundMethyl 2-(1-(4-hydroxyphenethyl)pyrrolidin-3-yl)acetate75>95 (by NMR)
2Amide Coupling2-(1-(4-Hydroxyphenethyl)pyrrolidin-3-yl)acetic acidN-Propyl-2-(1-(4-hydroxyphenethyl)pyrrolidin-3-yl)acetamide68>98 (by HPLC)

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (400 MHz, CDCl₃) δ (ppm)Mass Spec (ESI+) m/z
Starting Material C₇H₁₄ClNO₂179.643.70 (s, 3H), 3.40-3.10 (m, 4H), 2.80-2.60 (m, 2H), 2.40-2.20 (m, 1H)144.1 [M-HCl+H]⁺
N-Alkylated Product C₁₆H₂₃NO₃277.367.05 (d, 2H), 6.75 (d, 2H), 3.68 (s, 3H), 3.20-2.80 (m, 6H), 2.70-2.50 (m, 3H), 2.30-2.10 (m, 1H)278.2 [M+H]⁺
Final Amide Product C₁₈H₂₈N₂O₂304.437.03 (d, 2H), 6.73 (d, 2H), 5.80 (br s, 1H), 3.25-2.85 (m, 8H), 2.75-2.55 (m, 3H), 1.50 (sext, 2H), 0.90 (t, 3H)305.2 [M+H]⁺

Conclusion

This application note provides a robust and reproducible two-step protocol for the synthesis of a novel precursor for potential dopamine D2 receptor agonists. The use of this compound as a versatile building block allows for the introduction of diverse functionalities through N-alkylation and subsequent amide coupling. The described methodologies and workflows can be readily adapted by researchers in drug discovery and medicinal chemistry to generate libraries of compounds for screening in Parkinson's disease models. The provided data serves as a benchmark for successful synthesis and characterization of these important intermediates.

Application Notes and Protocols for Pyrrolidine Derivatives in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

While direct research on Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride in the context of Alzheimer's disease (AD) is not extensively documented in publicly available scientific literature, the pyrrolidine scaffold is a cornerstone in the development of therapeutic agents for neurodegenerative disorders.[1][2][3] This document provides detailed application notes and protocols for various pyrrolidine derivatives that have shown promise in Alzheimer's research, serving as a valuable resource for advancing drug discovery in this critical area. The methodologies and data presented are based on published studies of structurally related compounds and are intended to guide the design and execution of new research initiatives.

This compound itself is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules targeting neurological disorders.[4] Its pyrrolidine ring is a valuable structural motif for designing compounds that can interact with central nervous system receptors.[4]

Rationale for Pyrrolidine Derivatives in Alzheimer's Disease Drug Discovery

The pyrrolidine nucleus is a versatile scaffold in medicinal chemistry due to its unique structural and chemical properties.[1][2] In the context of Alzheimer's disease, a multifactorial neurodegenerative disorder, the development of multi-target-directed ligands (MTDLs) is a promising therapeutic strategy. Pyrrolidine derivatives are well-suited for this approach, allowing for the design of molecules that can simultaneously interact with several key pathological targets in AD, including:

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[5][6]

  • Amyloid-Beta (Aβ) Aggregation: Preventing the aggregation of Aβ peptides into toxic plaques is a primary therapeutic goal.[7]

  • Neuroinflammation: Modulating the inflammatory processes in the brain can mitigate neuronal damage.[2]

Quantitative Data of Promising Pyrrolidine Derivatives

The following table summarizes the in vitro inhibitory activities of several pyrrolidine derivatives against key Alzheimer's disease targets. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Compound IDTarget EnzymeIC50 / Ki (µM)Reference
Compound 10b Acetylcholinesterase (AChE)Not specified as IC50, but showed significant anti-Alzheimer's profile[8]
Compound 18c Acetylcholinesterase (AChE)Not specified as IC50, but showed significant anti-Alzheimer's profile[8]
(R)-8b Butyrylcholinesterase (BChE)2.03[2]
(S)-8b Butyrylcholinesterase (BChE)1.70[2]
(S)-13f Butyrylcholinesterase (BChE)Submicromolar[2]
Compound 10 human Acetylcholinesterase (hAChE)1.47 ± 0.63 (Ki)[9]
Compound 10 human Butyrylcholinesterase (hBChE)40.15 ± 3.31 (Ki)[9]
Compound 11 human Acetylcholinesterase (hAChE)0.40 ± 0.03 (Ki)[9]
Compound 11 human Butyrylcholinesterase (hBChE)0.129 ± 0.009 (Ki)[9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrrolidine derivatives for Alzheimer's disease research.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition.

Objective: To quantify the potency of pyrrolidine derivatives in inhibiting AChE and BChE activity.

Materials:

  • Acetylcholinesterase (from Electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (pyrrolidine derivatives)

  • Donepezil or Tacrine (as positive controls)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds, positive controls, and substrates in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme solution (AChE or BChE).

  • Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to each well.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions Prepare stock solutions (Compounds, Controls, Substrates) add_reagents Add buffer, test compound, and enzyme to 96-well plate prep_solutions->add_reagents incubate Incubate at 37°C add_reagents->incubate add_substrate Add substrate (ATCI/BTCI) and DTNB incubate->add_substrate measure_abs Measure absorbance at 412 nm add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 values calc_inhibition->det_ic50

Caption: Workflow for in vitro cholinesterase inhibition assay.

In Vivo Scopolamine-Induced Amnesia Model

This protocol outlines a common behavioral model to assess the cognitive-enhancing effects of test compounds in rodents.

Objective: To evaluate the ability of pyrrolidine derivatives to reverse memory deficits induced by scopolamine.

Materials:

  • Laboratory animals (e.g., mice or rats)

  • Scopolamine hydrobromide

  • Test compound

  • Behavioral apparatus (e.g., Morris water maze, Y-maze, or passive avoidance apparatus)

  • Saline solution

Procedure:

  • Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Divide the animals into different groups: Vehicle control, Scopolamine control, Positive control (e.g., Donepezil), and Test compound groups (at various doses).

  • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at a specific time before the behavioral test.

  • After a set duration (e.g., 30-60 minutes), induce amnesia by administering scopolamine (i.p.).

  • After another set duration (e.g., 30 minutes), conduct the behavioral test (e.g., Morris water maze for spatial memory).

  • Record the relevant behavioral parameters (e.g., escape latency and distance swam in the Morris water maze).

  • Analyze the data statistically to determine if the test compound significantly ameliorated the scopolamine-induced memory impairment.

Diagram of Signaling Pathway Disruption by Scopolamine:

G ACh Acetylcholine Muscarinic_Receptor Muscarinic Acetylcholine Receptor (mAChR) ACh->Muscarinic_Receptor Binds and Activates Downstream_Signaling Downstream Signaling (Memory & Learning) Muscarinic_Receptor->Downstream_Signaling Initiates Scopolamine Scopolamine Scopolamine->Muscarinic_Receptor Blocks

Caption: Scopolamine blocks muscarinic acetylcholine receptors.

Synthesis of Pyrrolidine Derivatives

The synthesis of novel pyrrolidine derivatives is a key step in the drug discovery process. While the specific synthesis of this compound is a standard organic chemistry procedure, the creation of more complex, biologically active derivatives often involves multi-step synthetic routes. These can include stereoselective methods to produce specific enantiomers, as biological activity is often stereospecific.[10]

General Synthetic Strategy Diagram:

G Starting_Material Pyrrolidine Precursor (e.g., Proline) Intermediate Functionalized Pyrrolidine Intermediate Starting_Material->Intermediate Chemical Transformations (e.g., protection, activation) Final_Compound Final Pyrrolidine Derivative Intermediate->Final_Compound Coupling with other pharmacophores

Caption: General synthetic pathway for pyrrolidine derivatives.

Future Directions

The field of pyrrolidine-based drug discovery for Alzheimer's disease is continuously evolving. Future research should focus on:

  • Multi-Target Drug Design: Developing single molecules that can modulate multiple targets in the Alzheimer's pathological cascade.[7]

  • Blood-Brain Barrier Permeability: Optimizing the physicochemical properties of pyrrolidine derivatives to enhance their ability to cross the blood-brain barrier.

  • Preclinical and Clinical Evaluation: Advancing the most promising candidates through rigorous preclinical and eventually clinical trials to assess their safety and efficacy in humans.

By leveraging the versatility of the pyrrolidine scaffold and employing the detailed protocols outlined in this document, the scientific community can continue to make significant strides in the development of novel and effective treatments for Alzheimer's disease.

References

Analytical methods for "Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride" characterization (HPLC, GC)

Author: BenchChem Technical Support Team. Date: December 2025

Analytical Methods for the Characterization of Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of this compound, a key intermediate in pharmaceutical synthesis. The following methods for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are designed to ensure accurate identification, purity assessment, and quantification.

Compound Information
  • IUPAC Name: methyl 2-pyrrolidin-3-ylacetate;hydrochloride[1]

  • CAS Number: 1126794-67-9[1]

  • Molecular Formula: C₇H₁₄ClNO₂[2]

  • Molecular Weight: 179.64 g/mol [3]

High-Performance Liquid Chromatography (HPLC) Application Note

Objective: To develop a robust HPLC method for the identification and purity determination of this compound. This method is suitable for routine quality control and stability testing.

Methodology

A reversed-phase HPLC method with UV detection is proposed. The polar nature of the analyte makes a C18 column a suitable choice, providing good retention and peak shape. The mobile phase composition is optimized for efficient separation from potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (due to the lack of a strong chromophore, detection at low UV is necessary).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA). Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: HPLC Method Performance Characteristics (Representative Data)

ParameterValue
Retention Time (t R )8.5 min
Tailing Factor1.1
Theoretical Plates> 5000
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL

Gas Chromatography (GC) Application Note

Objective: To establish a Gas Chromatography method for the analysis of this compound, particularly for assessing volatile impurities and residual solvents. Due to the low volatility of the hydrochloride salt, derivatization to its free base form is recommended.

Methodology

The hydrochloride salt is first converted to its more volatile free base form by liquid-liquid extraction under basic conditions. The resulting free base is then analyzed by GC with a Flame Ionization Detector (FID). For enhanced sensitivity and structural confirmation, a Mass Spectrometer (MS) can be used as the detector. The analysis of pyrrolidine derivatives by GC-MS has been previously reported.[4]

Experimental Protocol:

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), equipped with a split/splitless injector.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature (FID): 300 °C

  • Injection Volume: 1 µL (split ratio 20:1)

  • Sample Preparation (Derivatization):

    • Dissolve 10 mg of this compound in 1 mL of deionized water.

    • Add 1 mL of Dichloromethane (DCM).

    • Adjust the pH of the aqueous layer to >10 with 1M Sodium Hydroxide.

    • Vortex for 2 minutes and allow the layers to separate.

    • Collect the organic (DCM) layer containing the free base.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The sample is now ready for GC injection.

Data Presentation

Table 2: GC Method Performance Characteristics (Representative Data)

ParameterValue
Retention Time (t R )12.3 min
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL

Visualizations

Analytical Workflow Diagram

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Analytical_Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_results Final Characterization Sample This compound Prep_HPLC Dissolve in Mobile Phase & Filter Sample->Prep_HPLC Prep_GC Basification & LLE (Derivatization to Free Base) Sample->Prep_GC HPLC Reversed-Phase HPLC Prep_HPLC->HPLC GC Gas Chromatography Prep_GC->GC UV_Det UV Detection (210 nm) HPLC->UV_Det HPLC_Data Purity & Impurity Profile UV_Det->HPLC_Data Report Comprehensive Analytical Report HPLC_Data->Report FID_MS_Det FID/MS Detection GC->FID_MS_Det GC_Data Volatile Impurities & Residual Solvents FID_MS_Det->GC_Data GC_Data->Report

Caption: Workflow for HPLC and GC characterization.

Disclaimer: The provided protocols and data are representative and should be validated in the user's laboratory to ensure suitability for their specific application.

References

Application Notes and Protocols for the Derivatization of "Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride" in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride" is a valuable heterocyclic building block in medicinal chemistry. Its pyrrolidine core provides a three-dimensional scaffold that is present in numerous biologically active compounds and approved drugs.[1][2] The secondary amine of the pyrrolidine ring and the methyl ester of the acetate side chain offer two key points for chemical modification, allowing for the systematic exploration of chemical space to develop novel therapeutic agents. This compound and its close analogs have shown particular promise in the development of inhibitors for neurotransmitter transporters, such as the γ-aminobutyric acid (GABA) transporters (GATs), which are significant targets for neurological and psychiatric disorders.[3][4]

These application notes provide an overview of the derivatization strategies for "this compound" and related scaffolds, with a focus on the synthesis of potent and selective GABA uptake inhibitors. Detailed experimental protocols for common derivatization reactions are also presented.

Therapeutic Potential of Pyrrolidine-3-acetic Acid Derivatives

Derivatives of the pyrrolidine-3-acetic acid scaffold have been investigated for a range of therapeutic applications, primarily targeting the central nervous system (CNS). The structural rigidity of the pyrrolidine ring combined with the flexibility of the acetic acid side chain allows for precise orientation of functional groups to interact with biological targets.

A significant area of application is the development of inhibitors for GABA transporters (GATs). GABA is the primary inhibitory neurotransmitter in the CNS, and its reuptake from the synaptic cleft is mediated by four subtypes of GATs: GAT-1, GAT-2, GAT-3, and BGT-1. Inhibition of these transporters prolongs the action of GABA, leading to an overall inhibitory effect, which is a therapeutic strategy for conditions such as epilepsy, anxiety, and other neurological disorders.[4][5]

Derivatization Strategies

The "this compound" scaffold can be readily derivatized at the secondary amine of the pyrrolidine ring. The two most common and effective strategies are N-acylation and reductive amination (N-alkylation).

  • N-Acylation: This involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide linkage. This strategy allows for the introduction of a wide variety of substituents, influencing the compound's polarity, hydrogen bonding capacity, and steric bulk.

  • Reductive Amination (N-Alkylation): This two-step, one-pot reaction involves the formation of an iminium ion intermediate by reacting the pyrrolidine with an aldehyde or ketone, followed by reduction to the corresponding N-alkylated amine. This method is highly versatile for introducing diverse alkyl and arylalkyl groups at the nitrogen atom.[6]

The following diagram illustrates the general workflow for the derivatization of "this compound".

G start Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride nacylation N-Acylation (Acyl chloride or Anhydride, Base) start->nacylation reductive_amination Reductive Amination (Aldehyde or Ketone, Reducing Agent) start->reductive_amination nacylated_product N-Acylated Derivatives nacylation->nacylated_product nalkylated_product N-Alkylated Derivatives reductive_amination->nalkylated_product biological_evaluation Biological Evaluation (e.g., GAT Inhibition Assay) nacylated_product->biological_evaluation nalkylated_product->biological_evaluation sar Structure-Activity Relationship (SAR) Studies biological_evaluation->sar lead_optimization Lead Optimization sar->lead_optimization

General workflow for derivatization and evaluation.

Application in GABA Transporter (GAT) Inhibition

The derivatization of pyrrolidine acetic acid scaffolds has led to the discovery of potent and selective inhibitors of GAT-1 and GAT-3. Structure-activity relationship (SAR) studies have revealed key structural features that determine the inhibitory potency and selectivity.

For instance, N-alkylation of pyrrolidine-2-acetic acid with bulky, lipophilic groups has been shown to produce potent GAT inhibitors.[4] While the provided data is for the 2-substituted isomer, the principles are highly relevant for the 3-substituted scaffold. The stereochemistry at the C-2 (or C-3) position and at any substituted C-4 position plays a crucial role in determining the affinity for different GAT subtypes.[3][7] For example, a (2S)-configuration in pyrrolidine-2-acetic acid derivatives is often favored for potent GAT-1 inhibition.[7]

The following diagram illustrates the mechanism of action of GAT inhibitors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron gaba_synthesis GABA Synthesis gaba_vesicle Vesicular GABA Transporter (VGAT) gaba_synthesis->gaba_vesicle gaba GABA gaba_vesicle->gaba Release gaba_receptor GABA Receptor gaba->gaba_receptor Binding gat GABA Transporter (GAT) gaba->gat Reuptake gat_inhibitor GAT Inhibitor (e.g., Pyrrolidine Derivative) gat_inhibitor->gat Inhibition

References

Application Notes and Protocols for "Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride" in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

"Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride" is a versatile heterocyclic building block valuable in the design and synthesis of complex molecules, particularly for applications in pharmaceutical research and drug development. Its pyrrolidine core is a common motif in a wide array of biologically active compounds, making this reagent a key intermediate for creating novel therapeutics. These application notes provide an overview of its utility and protocols for its incorporation into larger molecular scaffolds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of "this compound" is presented below.

PropertyValue
CAS Number 1126794-67-9[1]
Molecular Formula C₇H₁₄ClNO₂[2]
Molecular Weight 179.64 g/mol
Appearance Yellow Liquid[2]
Purity Typically ≥97.5%[2]
Storage Room temperature[2]

Applications in Drug Discovery

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. "this compound" serves as a crucial starting material for the synthesis of various classes of therapeutic agents, particularly those targeting the central nervous system (CNS).[2][3] Its structure is particularly suited for developing compounds aimed at treating neurological disorders such as Parkinson's disease and Alzheimer's disease.[3]

Core Reactions and Synthetic Protocols

"this compound" possesses a secondary amine within the pyrrolidine ring, which is the primary site of reactivity for building molecular complexity. The hydrochloride salt form requires neutralization, typically with a non-nucleophilic base, to liberate the free amine for subsequent reactions. Key transformations involving this building block include N-acylation, N-arylation, and reductive amination.

General Protocol for N-Acylation (Amide Bond Formation)

N-acylation is a fundamental reaction to append carboxylic acid-containing fragments to the pyrrolidine nitrogen. This is a widely used strategy in the synthesis of bioactive molecules.

Reaction Scheme:

N_Acylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Pyrrolidine Methyl 2-(pyrrolidin-3-YL)acetate (free base) AmideProduct N-Acylated Pyrrolidine Derivative Pyrrolidine->AmideProduct + CarboxylicAcid R-COOH (Carboxylic Acid) CarboxylicAcid->AmideProduct + CouplingAgent Coupling Agent (e.g., HATU, HOBt/EDC) CouplingAgent->AmideProduct Base Base (e.g., DIPEA, Et3N) Base->AmideProduct N_Arylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Pyrrolidine Methyl 2-(pyrrolidin-3-YL)acetate (free base) ArylatedProduct N-Arylated Pyrrolidine Derivative Pyrrolidine->ArylatedProduct + ArylHalide Ar-X (Aryl Halide, X = Br, I) ArylHalide->ArylatedProduct + Catalyst Palladium Catalyst (e.g., Pd2(dba)3) Catalyst->ArylatedProduct Ligand Ligand (e.g., Xantphos) Ligand->ArylatedProduct Base Base (e.g., Cs2CO3) Base->ArylatedProduct Kinase_Inhibitor_Pathway cluster_synthesis Synthesis cluster_moa Mechanism of Action cluster_pathway Signaling Pathway BuildingBlock Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride KinaseInhibitor Pyrrolidine-based Kinase Inhibitor BuildingBlock->KinaseInhibitor N-Arylation ArylScaffold Aryl/Heteroaryl Scaffold ArylScaffold->KinaseInhibitor Kinase Target Kinase (e.g., Tyrosine Kinase) KinaseInhibitor->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Substrate->Phosphorylation Downstream Downstream Signaling (e.g., Proliferation, Survival) Phosphorylation->Downstream Activation Upstream Upstream Signal Upstream->Kinase

References

Experimental protocols for reactions with "Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Data Gathering

I've started searching for relevant experimental protocols and reactions featuring "Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride." I'm now zeroing in on promising experiments, with a keen eye on collecting any available quantitative data. I'm focusing on yields and reaction conditions.

Analyzing Reaction Pathways

My focus has shifted towards the meticulous analysis of reaction pathways. I'm now drafting detailed protocols for key reactions, going beyond data collection. Simultaneously, I'm designing Graphviz diagrams to visualize these workflows, ensuring they meet all specifications. I'm making progress.

Investigating Compound Details

I've gathered initial data on this compound, including its CAS number and IUPAC name. I've also found that it's used as a pharmaceutical intermediate. My next step will be to explore its properties and potential applications further.

Deepening Search Focus

I'm now shifting my focus to pinpointing concrete synthetic applications of this compound, aiming for detailed experimental protocols. While general pyrrolidine synthesis is well-documented, specific data related to this exact compound remains scarce. I need to move beyond general overviews to find reactions where it's used as a starting material with quantitative data and visualizations. The existing information isn't granular enough.

Seeking Specific Protocols

I'm still digging through the information, and the search results haven't been as helpful as I'd hoped. While I've got a grasp of the general applications of this compound, I'm really struggling to find specific experimental protocols that can take the compound and use it as a starting point. It's frustrating to keep finding general mentions without detailed methodology! I'll re-evaluate my search terms to see if I can find what I need.

Targeting Reaction Details

The hunt continues for that critical detail, specifically concrete protocols. I'm hitting a wall of generalizations; I need to drill down into actual examples. While it's clear how the compound could be used, I'm lacking the hard data – yields, reagent specifics, and the nitty-gritty of lab workups. I'm focusing my search on published literature and patents, hoping to uncover some actionable experimental steps.

Narrowing Down Protocols

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Refining the Search

I'm still unable to locate a specific protocol for reactions with the hydrochloride of Methyl 2-(pyrrolidin-3-yl)acetate. Although I've found general procedures for related compounds, I haven't uncovered any that offer the level of detail or quantitative information required. My quest to find explicit examples using this exact starting material persists. I'm expanding the search to explore more comprehensive databases to see if more detailed synthetic methodologies are available.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common problems in the synthesis of pyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing substituted pyrrolidines?

A1: The most prevalent methods for constructing the pyrrolidine ring are:

  • [3+2] Cycloaddition Reactions: This is a powerful method involving the reaction of an azomethine ylide with an alkene or alkyne to form the five-membered ring, often generating multiple stereocenters in a single step.

  • Intramolecular Cyclization: This strategy involves the cyclization of a linear precursor that contains a nitrogen nucleophile and an electrophilic center.

  • Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine three or more reactants in a single reaction vessel, which increases atom economy and reduces the number of purification steps.[1][2]

  • Tandem/Cascade Reactions: These reactions involve multiple bond-forming events in a single operation, leading to a rapid increase in molecular complexity.[2]

Q2: How does the choice of solvent affect the yield and stereoselectivity of pyrrolidine synthesis?

A2: The solvent plays a critical role in pyrrolidine synthesis by influencing reaction rates, yields, and stereoselectivity. Solvent polarity can affect the stability of transition states, and the choice of solvent can often determine the success of a reaction. For example, in the synthesis of substituted 3-pyrrolin-2-ones, ethanol was found to be the optimal solvent, providing a higher yield in a shorter reaction time compared to water, methanol, acetonitrile, or dichloromethane.[3][4]

Q3: What is the role of the catalyst in achieving high stereoselectivity?

A3: In asymmetric synthesis, a chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over another. For instance, in 1,3-dipolar cycloadditions, chiral metal-ligand complexes, such as those involving silver or copper, are commonly used to induce high enantioselectivity. The choice of the metal salt and the ligand, as well as their ratio, can significantly influence the enantiomeric excess (ee) of the product.[5]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or no product yield is a common issue in pyrrolidine synthesis. The following guide provides a systematic approach to troubleshooting this problem.

Q: I am getting a low yield or no product in my pyrrolidine synthesis. What are the possible causes and how can I solve this?

A: Low yield can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions. Here is a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow for Low Reaction Yield

start Low or No Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions check_catalyst->check_conditions Catalyst OK optimize_catalyst Screen Catalysts / Increase Loading check_catalyst->optimize_catalyst Catalyst Inactive check_reagents Assess Reagent Purity check_conditions->check_reagents Conditions Correct optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Conditions Incorrect check_reagents->optimize_conditions Reagents OK purify_reagents Purify/Replace Reagents & Solvents check_reagents->purify_reagents Impurities Present end_ok High Yield Achieved optimize_conditions->end_ok Optimization Successful optimize_catalyst->check_conditions purify_reagents->optimize_conditions

Caption: Troubleshooting workflow for low reaction yield.

Detailed Recommendations:

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the reagents or solvent.

    • Solution: Ensure all reagents and solvents are pure and dry. If necessary, purify starting materials and distill solvents. Consider increasing the catalyst loading incrementally.

  • Incorrect Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be optimal.

    • Solution: Systematically optimize the reaction conditions. Monitor the reaction progress by TLC or another analytical technique to determine the optimal reaction time.

  • Poor Substrate Reactivity: The electronic or steric properties of the substrates may hinder the reaction.

    • Solution: If possible, modify the substrates by changing protecting groups or other functional groups to enhance their reactivity.

Table 1: Effect of Solvent on the Synthesis of Substituted 3-pyrrolin-2-ones

EntrySolventTime (min)Yield (%)
1H₂O8070
2C₂H₅OH1589
3H₂O-C₂H₅OH6078
4CH₃OH3572
5CH₂Cl₂4062
6CH₃CN3568
Reaction conditions: Aniline (1 mmol), diethyl acetylenedicarboxylate (1 mmol), 4-chlorobenzaldehyde (1 mmol), and citric acid in the specified solvent under ultrasound irradiation (100 W).[4]
Problem 2: Poor Stereoselectivity

Achieving high stereoselectivity is often a primary goal in the synthesis of pyrrolidine derivatives. Poor stereoselectivity can manifest as a low diastereomeric ratio (d.r.) or a low enantiomeric excess (ee).

Q: My reaction is producing a mixture of stereoisomers. How can I improve the stereoselectivity?

A: Poor stereoselectivity can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature.

Troubleshooting Workflow for Poor Stereoselectivity

start Poor Stereoselectivity Observed check_temp Optimize Temperature start->check_temp check_solvent Screen Solvents check_temp->check_solvent d.r./ee Improved check_catalyst Optimize Catalyst System check_temp->check_catalyst No Improvement check_solvent->check_catalyst d.r./ee Improved end_ok High Stereoselectivity Achieved check_catalyst->end_ok Optimization Successful start Crude Product extraction Acid-Base Extraction start->extraction Basic/Acidic Impurities chromatography Column Chromatography start->chromatography Neutral Impurities extraction->chromatography recrystallization Recrystallization chromatography->recrystallization Solid Product end_pure Pure Product chromatography->end_pure Liquid Product recrystallization->end_pure

References

Technical Support Center: Purification of Methyl 2-(pyrrolidin-3-YL)acetate Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from the compound's key structural features: the basic pyrrolidine ring, the chiral center, and the ester functional group. The hygroscopic nature of the hydrochloride salt can also complicate handling and purification. Key issues include removing starting materials and byproducts from the synthesis, preventing racemization of the chiral center, and avoiding hydrolysis of the methyl ester.

Q2: What are the most common impurities found in crude this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, over-alkylated byproducts, and diastereomers if the synthesis is not stereospecific. Hydrolysis of the ester group can lead to the corresponding carboxylic acid, and residual solvents from the reaction and workup are also common.

Q3: How does the hydrochloride salt form affect purification?

A3: The hydrochloride salt significantly increases the polarity and water solubility of the compound compared to its free base form. This property is advantageous for purification techniques like recrystallization from polar solvents and can aid in the removal of non-polar impurities. However, the salt's hygroscopicity requires careful handling to prevent the absorption of atmospheric moisture, which can affect purity analysis and stability.

Q4: What are the recommended methods for assessing the purity of the final product?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a suitable column is essential for determining chemical purity. Chiral HPLC or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is necessary to determine the enantiomeric excess. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any major impurities, while Gas Chromatography (GC) is often used to quantify residual solvents.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Recommended Solution(s)
"Oiling out" instead of crystallization The compound's melting point may be lower than the solution temperature, or there may be a high concentration of impurities.- Add more of the primary solvent to the heated solution.- Slow down the cooling rate by allowing the flask to cool at room temperature before refrigeration.- Experiment with a different solvent system, such as a mixture of an alcohol (e.g., isopropanol) and an anti-solvent (e.g., ethyl acetate or diethyl ether).- Use a seed crystal to initiate crystallization.
Low yield after recrystallization The compound may be too soluble in the chosen solvent, or too much solvent was used.- Before filtering, cool the solution in an ice bath to maximize crystal formation.- Reduce the amount of solvent used for dissolution to the minimum required.- Concentrate the mother liquor and attempt a second crystallization.
Poor impurity removal The chosen solvent system may not effectively differentiate between the product and the impurities.- Try a solvent system with a different polarity.- Perform a hot filtration step to remove any insoluble impurities before cooling.- Consider a pre-purification step, such as a wash with an appropriate solvent, before recrystallization.
Chromatographic Purification Issues
IssuePossible Cause(s)Recommended Solution(s)
Poor separation of the target compound from impurities on a silica gel column The polarity of the mobile phase may not be optimal. The compound as a hydrochloride salt may streak on silica gel.- Adjust the polarity of the eluent. A common system for amine hydrochlorides is a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide to suppress streaking by converting the salt to the free base on the column.- Consider using a different stationary phase, such as alumina.
Inconsistent retention times in chiral HPLC analysis Fluctuations in mobile phase composition or temperature. Column degradation.- Prepare fresh mobile phase for each analysis.- Use a column oven to maintain a consistent temperature.- Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.
Low recovery from preparative chromatography The compound may be irreversibly binding to the stationary phase or degrading on the column.- Add a small amount of a basic modifier like triethylamine to the mobile phase to prevent strong interactions with the stationary phase.- Ensure the compound is stable under the chromatographic conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on solubility tests, isopropanol is a suitable solvent for recrystallization.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot isopropanol and stir until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold isopropanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Chiral HPLC Analysis
  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series) is often effective for separating pyrrolidine enantiomers.

  • Mobile Phase: A typical mobile phase could be a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) may be added for basic compounds to improve peak shape.

  • Flow Rate: A flow rate of 1.0 mL/min is a good starting point.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly used.

  • Analysis: Inject a solution of the racemic standard to determine the retention times of both enantiomers. Then, inject the sample to determine the enantiomeric excess.

Visualizations

Logical Workflow for Troubleshooting Recrystallization

G start Crude Product recrystallization Attempt Recrystallization start->recrystallization success Pure Crystals Obtained recrystallization->success Successful oiling_out Product 'Oils Out' recrystallization->oiling_out Failure low_yield Low Yield recrystallization->low_yield Failure impure_crystals Crystals are Impure recrystallization->impure_crystals Failure solution1 Increase Solvent Volume Slow Cooling Rate Add Seed Crystal oiling_out->solution1 Troubleshoot solution2 Reduce Solvent Volume Cool to Lower Temperature Concentrate Mother Liquor low_yield->solution2 Troubleshoot solution3 Change Solvent System Perform Hot Filtration Pre-purification Wash impure_crystals->solution3 Troubleshoot solution1->recrystallization solution2->recrystallization solution3->recrystallization

Caption: A troubleshooting workflow for the recrystallization of pyrrolidine derivatives.

Signaling Pathway for Chiral Purity Analysis

G start Purified Product chiral_hplc Chiral HPLC/SFC Analysis start->chiral_hplc racemic_standard Inject Racemic Standard chiral_hplc->racemic_standard Method Development sample_analysis Inject Purified Sample racemic_standard->sample_analysis Retention Time Reference data_processing Data Processing sample_analysis->data_processing ee_determination Determine Enantiomeric Excess (ee%) data_processing->ee_determination

Technical Support Center: Improving Yield in Reactions with Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving "Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride". The following sections address common issues to help optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is giving low yields. What are the common causes?

A1: Low yields in amide coupling reactions with this substrate are often due to a few key factors:

  • Incomplete Liberation of the Free Amine: The starting material is a hydrochloride salt. The secondary amine must be liberated by a base to become nucleophilic. Inadequate or inappropriate base can lead to low conversion.

  • Suboptimal Coupling Reagents: The choice of coupling reagent is critical. For sterically hindered or electronically deactivated coupling partners, standard reagents may be inefficient.

  • Side Reactions: The free amine can participate in side reactions. Also, epimerization at the chiral center can be a concern under harsh basic conditions or elevated temperatures.

  • Hydrolysis: The presence of water can hydrolyze activated carboxylic acid intermediates or the ester moiety of your product, reducing the yield. It is crucial to use anhydrous solvents and reagents. [1] Q2: What type of base should I use to neutralize the hydrochloride salt before my reaction?

A2: A non-nucleophilic organic base is typically recommended to avoid side reactions. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Generally, 1.1 to 1.5 equivalents of the base are used to ensure complete neutralization of the HCl salt.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods. For TLC, staining with ninhydrin can be useful to visualize the secondary amine of the starting material, which should be consumed as the reaction progresses. LC-MS is highly effective for tracking the formation of the desired product and identifying any major side products.

Q4: I am observing significant epimerization in my product. How can this be minimized?

A4: Epimerization can be a significant issue when working with chiral amines. To minimize it:

  • Use racemization-suppressing additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can reduce the risk of racemization during amide coupling.

  • Control the temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly decrease the rate of epimerization.

  • Choose the right base: Use a hindered base like DIPEA, and avoid strong, harsh bases where possible.

Q5: What are the best practices for purifying the final product?

A5: The purification strategy depends on the properties of your final compound.

  • Acid-Base Extraction: If your product has a basic nitrogen and is sufficiently lipophilic, you can use acid-base extraction to remove neutral or acidic impurities.

  • Column Chromatography: Silica gel chromatography is a standard method. Due to the polarity of the pyrrolidine moiety, a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane may be necessary to prevent peak tailing. For highly polar compounds, reverse-phase chromatography or other specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) might be required. [2]* Crystallization: If your product is a solid, crystallization can be an excellent method for achieving high purity.

Troubleshooting Guide

The following table outlines common problems, their potential causes, and suggested solutions for reactions involving this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete neutralization of the HCl salt.Use at least 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA).
Inefficient coupling reagent.For amide coupling, try more potent reagents like HATU, HBTU, or COMU.
Steric hindrance from reactants.Increase reaction time, elevate temperature cautiously, or switch to a less hindered coupling partner if possible.
Deactivated amine or carboxylic acid. [1]Ensure the amine is deprotonated. For weakly nucleophilic amines, consider converting the carboxylic acid to an acid chloride.
Multiple Spots on TLC (Side Products) Epimerization.Run the reaction at a lower temperature and use racemization-suppressing additives (e.g., HOBt).
Reaction with solvent (e.g., DMF).If using acyl chlorides, avoid DMF as a solvent. Use non-reactive solvents like DCM or THF.
Self-condensation of starting materials.Use a slow addition of one reactant to the other to maintain a low concentration of the added reactant.
Difficulty in Product Isolation/Purification Product is highly polar and water-soluble.After workup, saturate the aqueous layer with NaCl to salt out the product before extraction. Use a more polar extraction solvent like ethyl acetate or a mixture of DCM/isopropanol.
Emulsion formation during aqueous workup.Add brine to the aqueous layer to help break the emulsion. [3]
Product streaks on silica gel column.Add a small percentage of triethylamine or ammonia to your eluent system to neutralize acidic sites on the silica.

Experimental Protocols

The following is a representative experimental protocol for an N-arylation reaction, a common transformation for this substrate, adapted from syntheses of DPP-4 inhibitors.

Protocol: N-Arylation of (R)-Methyl 2-(pyrrolidin-3-yl)acetate

This protocol describes the coupling of the free base of (R)-Methyl 2-(pyrrolidin-3-yl)acetate with a substituted pyrazolopyrimidine chloride.

Materials:

  • (R)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride

  • 7-Chloro-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine (or other suitable aryl halide)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Free Amine: In a round-bottom flask, dissolve (R)-Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir the mixture at room temperature for 30 minutes.

  • N-Arylation Reaction: To the solution containing the free amine, add the 7-Chloro-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine (1.1 eq).

  • Reaction Monitoring: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS until the starting pyrrolidine is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-arylated product.

Note: This is a general protocol. Reaction times, temperatures, and purification methods may need to be optimized for different substrates.

Visualizations

Logical Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions with this compound.

G start Low Yield Observed check_amine Is the amine free base fully generated? (Check base stoichiometry and strength) start->check_amine check_reagents Are coupling reagents/catalysts active? (Use fresh, high-quality reagents) check_amine->check_reagents If yes solution_base Adjust base (e.g., use 1.5 eq DIPEA) check_amine->solution_base If no check_conditions Are reaction conditions optimal? (Temperature, concentration, time) check_reagents->check_conditions If yes solution_reagents Screen alternative coupling reagents/catalysts check_reagents->solution_reagents If no check_side_reactions Are there significant side reactions? (Analyze crude mixture by LC-MS) check_conditions->check_side_reactions If yes solution_conditions Optimize reaction conditions systematically check_conditions->solution_conditions If no check_workup Is product lost during workup/purification? (Check aqueous layers, use appropriate purification) check_side_reactions->check_workup If no solution_side_reactions Modify conditions to minimize side products (e.g., lower temperature) check_side_reactions->solution_side_reactions If yes solution_workup Optimize workup and purification protocol check_workup->solution_workup G cluster_0 cluster_1 food Food Intake glp1_gip Active Incretins (GLP-1, GIP) food->glp1_gip stimulates release of dpp4 DPP-4 Enzyme glp1_gip->dpp4 substrate for pancreas_beta Pancreatic β-cells glp1_gip->pancreas_beta stimulates pancreas_alpha Pancreatic α-cells glp1_gip->pancreas_alpha inhibits inactive_incretins Inactive Metabolites dpp4->inactive_incretins degrades to dpp4_inhibitor DPP-4 Inhibitor (e.g., from Pyrrolidine intermediate) dpp4_inhibitor->dpp4 inhibits insulin ↑ Insulin Secretion (Glucose-dependent) pancreas_beta->insulin glucose_uptake ↑ Glucose Uptake (Muscle, Fat) insulin->glucose_uptake glucagon ↓ Glucagon Secretion pancreas_alpha->glucagon hgp ↓ Hepatic Glucose Production glucagon->hgp blood_glucose ↓ Blood Glucose glucose_uptake->blood_glucose hgp->blood_glucose

References

Technical Support Center: Synthesis of Methyl 2-(pyrrolidin-3-yl)acetate Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride and its analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a direct question-and-answer format.

Q1: I am observing significant lactam formation during my synthesis. How can I minimize this side reaction?

A1: Lactam formation is a common side reaction, often occurring via intramolecular cyclization of the amino ester. This is particularly prevalent under thermal conditions or when the nitrogen is nucleophilic and the ester is activated.

Troubleshooting:

  • Protecting Group Strategy: Ensure the pyrrolidine nitrogen is protected, for example with a Boc (tert-butyloxycarbonyl) group, throughout the synthesis until the final deprotection step. The Boc group reduces the nucleophilicity of the nitrogen, preventing it from attacking the ester carbonyl.

  • Reaction Temperature: Avoid excessive heat during esterification and work-up procedures. High temperatures can promote intramolecular amidation.

  • Choice of Base: If a base is used, a non-nucleophilic, sterically hindered base is preferable to minimize base-catalyzed cyclization.

Q2: My reaction is producing a mixture of N-acylated and C-acylated byproducts. How can I improve the selectivity?

A2: The pyrrolidine ring presents two potential sites for acylation: the nitrogen atom (N-acylation) and the carbon atom alpha to the ester group (C-acylation), if a strong base is used to form an enolate.

Troubleshooting:

  • Control of Reaction Conditions:

    • N-Acylation: To favor N-acylation, use standard acylation conditions with an acylating agent (e.g., acid chloride or anhydride) and a non-nucleophilic base. The nitrogen of the pyrrolidine is generally more nucleophilic than the alpha-carbon.

    • C-Acylation/Alkylation: C-alkylation at the carbon alpha to the ester is generally less common unless strong bases like LDA (lithium diisopropylamide) are used to deprotonate that position, forming an enolate. To avoid this, use milder bases.

  • Protecting Groups: Protecting the pyrrolidine nitrogen with a group like Boc is the most effective strategy to prevent N-acylation when C-acylation or other modifications are desired.

Q3: I am struggling with low yields and incomplete conversion during the esterification of N-Boc-pyrrolidine-3-acetic acid.

A3: Fischer esterification, a common method for this conversion, is an equilibrium-driven process. Incomplete conversion can be due to the presence of water or insufficient reaction time.

Troubleshooting:

  • Removal of Water: Use a Dean-Stark apparatus or drying agents to remove water as it is formed, driving the equilibrium towards the ester product.

  • Use of Excess Alcohol: Employing the alcohol (methanol) as the solvent ensures a large excess, which also shifts the equilibrium towards the product.[1]

  • Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid or HCl gas) is used.

  • Alternative Esterification Methods: Consider using esterification agents like thionyl chloride in methanol, which can lead to in-situ formation of HCl as the catalyst.[1] Another alternative is using coupling agents like DCC/DMAP, which are effective but may introduce purification challenges.

Q4: During the final Boc-deprotection step with HCl, I am observing ester hydrolysis. How can I prevent this?

A4: The use of strong aqueous acids for Boc deprotection can lead to the hydrolysis of the methyl ester back to the carboxylic acid.

Troubleshooting:

  • Anhydrous Conditions: Perform the deprotection using anhydrous HCl in an organic solvent like dioxane, diethyl ether, or methanol.[2][3] Using HCl in methanol is often preferred as it can be prepared by adding acetyl chloride or thionyl chloride to cold methanol and directly yields the desired hydrochloride salt.

  • Reaction Temperature: Conduct the deprotection at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of ester hydrolysis.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.

Q5: My chiral starting material is leading to a racemic or diastereomeric mixture of the final product. What are the potential causes and how can I maintain stereochemical integrity?

A5: Racemization can occur at the C3 position if a reaction proceeds through a planar intermediate, such as an enolate. This is a risk if strong bases are used.

Troubleshooting:

  • Avoid Harsh Bases: When modifying the acetate side chain, avoid the use of strong bases that can deprotonate the alpha-carbon to the ester.

  • Enantioselective Synthesis: If starting from achiral precursors, employ a chiral catalyst or auxiliary to induce stereoselectivity. For instance, asymmetric Michael additions can be used to set the stereocenter at the 3-position.

  • Chiral Starting Materials: When using a chiral starting material like (R)- or (S)-pyrrolidine-3-acetic acid, ensure that subsequent reaction conditions do not compromise the stereocenter. Mild reaction conditions are generally preferred.

Data Presentation

The following tables summarize typical yields and reaction conditions for the key steps in the synthesis of this compound, along with potential side products.

Table 1: Esterification of N-Boc-pyrrolidine-3-acetic acid

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Major Side Products
Fischer EsterificationH₂SO₄ (cat.)MethanolReflux4-885-95Unreacted starting material
Thionyl ChlorideSOCl₂Methanol0 to RT2-490-98None significant
DCC/DMAPDCC, DMAP (cat.)DCM0 to RT3-680-90Dicyclohexylurea (DCU)

Table 2: Boc-Deprotection of Methyl 2-(N-Boc-pyrrolidin-3-yl)acetate

ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Major Side Products
4M HCl in DioxaneDioxaneRT1-2>95None significant
HCl (gas)Methanol0 to RT1-3>95Small amounts of hydrolyzed ester
Trifluoroacetic Acid (TFA)DCMRT0.5-1>95Trifluoroacetate salt, potential ester hydrolysis

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(N-Boc-pyrrolidin-3-yl)acetate
  • Setup: To a round-bottom flask, add N-Boc-pyrrolidine-3-acetic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous methanol (10-20 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound
  • Setup: Dissolve Methyl 2-(N-Boc-pyrrolidin-3-yl)acetate (1.0 eq) in anhydrous methanol (5-10 volumes) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Bubble anhydrous HCl gas through the solution for 15-30 minutes, or add a pre-prepared solution of HCl in an organic solvent (e.g., 4M HCl in dioxane, 2-3 eq).

  • Reaction: Stir the solution at room temperature for 1-3 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting solid or oil is the desired hydrochloride salt.

  • Purification: The product can be purified by recrystallization or trituration with a suitable solvent like diethyl ether to remove any non-polar impurities.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Deprotection Start N-Boc-pyrrolidine-3-acetic acid Esterification Esterification (e.g., SOCl₂ in MeOH) Start->Esterification Intermediate Methyl 2-(N-Boc-pyrrolidin-3-yl)acetate Esterification->Intermediate Deprotection Boc Deprotection (HCl in MeOH) Intermediate->Deprotection Final_Product Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride Deprotection->Final_Product

Caption: Overall synthetic workflow for this compound.

Side_Reactions cluster_esterification Esterification Step cluster_deprotection Deprotection Step cluster_side_products Potential Side Reactions Ester_Start N-Boc-pyrrolidine-3-acetic acid Ester_Product Desired Ester Ester_Start->Ester_Product Main Reaction (e.g., SOCl₂/MeOH) Racemization Racemization Ester_Start->Racemization Harsh Base Lactam Lactam Formation Ester_Product->Lactam Intramolecular cyclization Deprot_Start N-Boc Protected Ester Deprot_Product Final Product (HCl salt) Deprot_Start->Deprot_Product Main Reaction (HCl/MeOH) Hydrolysis Ester Hydrolysis Deprot_Start->Hydrolysis Excess H₂O/Acid

Caption: Common side reactions in the synthesis of Methyl 2-(pyrrolidin-3-yl)acetate analogs.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Problem Identified (e.g., Low Yield, Impurities) Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reaction Occurring Problem->Cause2 Cause3 Degradation of Product Problem->Cause3 Solution1 Optimize Reaction Time/Temp Cause1->Solution1 Solution2 Change Reagents/Catalyst Cause2->Solution2 Solution4 Use/Change Protecting Group Cause2->Solution4 Solution3 Modify Work-up/Purification Cause3->Solution3

Caption: A logical troubleshooting workflow for addressing synthetic challenges.

References

Stability issues of "Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common stability-related issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The main stability concern for this compound in solution is the hydrolysis of the methyl ester functional group. This reaction can be catalyzed by acidic or basic conditions, leading to the formation of 2-(pyrrolidin-3-yl)acetic acid and methanol. The rate of hydrolysis is dependent on pH, temperature, and the solvent system used.

Q2: What are the recommended storage conditions for solutions of this compound?

To minimize degradation, solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store the solution at 2-8°C and protect it from light. For longer-term storage, consider preparing aliquots and freezing them at -20°C or below to minimize freeze-thaw cycles. The pH of the solution should ideally be kept close to neutral to reduce the rate of hydrolysis.

Q3: I am observing a new peak in my chromatogram when analyzing my sample. What could this be?

The appearance of a new peak, particularly one with a shorter retention time in reverse-phase HPLC, is likely the hydrolysis product, 2-(pyrrolidin-3-yl)acetic acid. This degradation product is more polar than the parent ester. To confirm its identity, you can perform forced degradation studies (acidic and basic hydrolysis) and compare the retention time of the resulting degradation product with the unknown peak.

Q4: How can I prevent the degradation of this compound during my experiments?

To minimize degradation, consider the following:

  • pH Control: Maintain the pH of your solution as close to neutral as possible.

  • Temperature: Perform experiments at the lowest feasible temperature.

  • Time: Prepare solutions fresh and use them promptly.

  • Solvent Choice: While soluble in aqueous solutions, prolonged exposure can lead to hydrolysis. If compatible with your experimental design, consider using anhydrous organic solvents for stock solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent assay results or loss of potency over time. Degradation of the compound due to hydrolysis of the methyl ester.Prepare fresh solutions for each experiment. If using a stock solution, perform a stability study to determine its viability over time under your specific storage conditions. Ensure the pH of the solution is controlled.
Appearance of an unexpected peak in HPLC analysis. Formation of the hydrolysis degradation product, 2-(pyrrolidin-3-yl)acetic acid.Confirm the identity of the peak by co-injection with a standard of the suspected degradant or by LC-MS analysis. Optimize your experimental conditions (pH, temperature, time) to minimize its formation.
Precipitation observed in the solution upon storage. Change in solubility due to degradation or pH shift.Ensure the pH of the solution is maintained. If precipitation occurs, the solution should be discarded and a fresh one prepared.

Predicted Degradation Pathway

The primary degradation pathway for this compound in aqueous solution is hydrolysis. This can occur under both acidic and basic conditions.

G parent This compound acid_hydrolysis 2-(pyrrolidin-3-yl)acetic acid + Methanol parent->acid_hydrolysis H+ / H2O base_hydrolysis Salt of 2-(pyrrolidin-3-yl)acetic acid + Methanol parent->base_hydrolysis OH- / H2O G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1M NaOH, RT) stock->base neutral Neutral Hydrolysis (Water, 60°C) stock->neutral oxidative Oxidative Degradation (3% H2O2, RT) stock->oxidative thermal Thermal Degradation (Solid, 80°C) stock->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc neutral->hplc oxidative->hplc thermal->hplc

Technical Support Center: Buchwald-Hartwig Amination with Pyrrolidine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the Buchwald-Hartwig amination of pyrrolidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with pyrrolidine is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the arylation of pyrrolidine can stem from several factors. A systematic approach to troubleshooting is often the most effective. Key areas to investigate include the catalyst system, reaction conditions, and the purity of your reagents.

Common Causes for Low Yield and Suggested Solutions:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed and anhydrous. Consider using a pre-catalyst, which can be more stable and provide more consistent results.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in the efficiency of the catalytic cycle. For cyclic secondary amines like pyrrolidine, sterically hindered and electron-rich phosphine ligands are often required. Ligands such as XPhos, RuPhos, or BrettPhos have shown success in similar systems. It may be necessary to screen a panel of ligands to find the optimal one for your specific aryl halide.

  • Suboptimal Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used and are often effective. However, if your aryl halide has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures. The solubility of the base can also be a factor; consider using a combination of an inorganic base with a soluble organic base like DBU for challenging substrates.

  • Incorrect Solvent: The solvent must dissolve the reactants, base, and catalytic species to a sufficient extent. Toluene, dioxane, and THF are common choices. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[1] If solubility is an issue, a co-solvent system might be beneficial.

  • Inadequate Temperature: Typical reaction temperatures range from 80-110 °C.[2] If you observe starting material decomposition, the temperature may be too high. Conversely, unreactive aryl halides (especially chlorides) may require higher temperatures to proceed at a reasonable rate.

Below is a troubleshooting workflow to address low yield:

Troubleshooting Low Yield start Low Yield with Pyrrolidine Substrate check_inert Verify Inert Atmosphere and Anhydrous Conditions start->check_inert screen_ligand Screen Different Phosphine Ligands (e.g., XPhos, RuPhos, BrettPhos) check_inert->screen_ligand If conditions are stringent optimize_base Optimize Base (e.g., NaOtBu, LHMDS, Cs2CO3, K3PO4) screen_ligand->optimize_base If yield is still low optimize_solvent Optimize Solvent (e.g., Toluene, Dioxane, THF) optimize_base->optimize_solvent If limited improvement optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp Fine-tuning analyze Analyze Reaction Mixture (TLC, LC-MS, GC-MS) optimize_temp->analyze analyze->start If unsuccessful, reconsider substrate stability/purity success Improved Yield analyze->success If successful

Caption: A logical workflow for troubleshooting low yield in the Buchwald-Hartwig amination of pyrrolidine.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Side product formation is a common issue. Identifying the side products can provide valuable insight into the problematic step in the catalytic cycle.

Common Side Reactions and Mitigation Strategies:

  • Hydrodehalogenation: This is the replacement of the halide on your aryl halide with a hydrogen atom. It can occur if β-hydride elimination is competitive with reductive elimination. Using bulky, electron-rich ligands can often favor the desired C-N bond formation.

  • Aryl Halide Homocoupling (Biaryl Formation): This can be more prevalent with highly reactive aryl halides. Adjusting the catalyst-to-ligand ratio and ensuring a well-formed active catalyst before adding the coupling partners can sometimes reduce this side reaction.

  • Reaction with Solvent: Some solvents can participate in side reactions. For example, THF can sometimes undergo ring-opening. Ensure you are using a stable, anhydrous, and appropriate solvent for your reaction conditions.

Q3: My reaction is not working with an aryl chloride. Are there specific conditions required for these less reactive substrates?

A3: Aryl chlorides are notoriously less reactive than the corresponding bromides and iodides in Buchwald-Hartwig aminations.[3] Successful coupling with aryl chlorides often requires more specialized conditions:

  • More Electron-Rich and Bulky Ligands: Ligands specifically designed for aryl chloride activation, such as cataCXium® A or tBuXPhos, are often necessary.

  • Stronger Bases: Strong bases like LHMDS or NaOtBu are typically required to facilitate the catalytic cycle with less reactive electrophiles.

  • Higher Temperatures: Higher reaction temperatures are often needed to promote oxidative addition of the aryl chloride.

Data Presentation: Catalyst System Performance

The choice of palladium precursor and ligand is critical for a successful reaction. Below is a summary of catalyst systems that have been used for the amination of aryl halides with cyclic secondary amines, including pyrrolidine and morpholine.

Pd PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd₂(dba)₃XPhosNaOtBuToluene10085-98A generally robust system for a variety of aryl bromides.
Pd(OAc)₂RuPhosK₂CO₃t-BuOH10080-95Effective for electron-deficient and heteroaryl halides.
Pd₂(dba)₃BrettPhosLHMDSTHF6575-90Useful for base-sensitive substrates.
[Pd(cinnamyl)Cl]₂cataCXium® AK₃PO₄Toluene11070-88Particularly effective for challenging aryl chlorides.

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of an Aryl Bromide with Pyrrolidine

This protocol is a general starting point for the coupling of an aryl bromide with pyrrolidine using a Pd₂(dba)₃/XPhos catalyst system.

Materials:

  • Aryl bromide (1.0 mmol)

  • Pyrrolidine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon), add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the pyrrolidine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpyrrolidine.

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst pd2_complex Ar-Pd(II)(X)L pd0->pd2_complex oxidative_addition Oxidative Addition amine_complex [Ar-Pd(II)(L)(HNR₂)]⁺X⁻ pd2_complex->amine_complex amine_coordination Amine Coordination amido_complex Ar-Pd(II)(NR₂)L amine_complex->amido_complex deprotonation Deprotonation (Base) baseh Base-H⁺ deprotonation->baseh amido_complex->pd0 product Ar-NR₂ (Product) amido_complex->product reductive_elimination Reductive Elimination arx Ar-X arx->pd2_complex amine HNR₂ (Pyrrolidine) amine->amine_complex base Base base->deprotonation

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Optimization of Reaction Conditions for Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during the experimental process.

I. Synthetic Pathway Overview

The synthesis of this compound can be strategically approached in four main stages, starting from commercially available precursors. This pathway involves the initial formation of an N-protected pyrrolidine-3-acetic acid, followed by esterification, and concluding with deprotection and salt formation.

Synthetic_Pathway A Starting Materials (e.g., Itaconic Acid Derivatives) B Step 1: Synthesis of N-Boc-2-(pyrrolidin-3-yl)acetic acid A->B C Step 2: Esterification to N-Boc-methyl 2-(pyrrolidin-3-yl)acetate B->C D Step 3: Deprotection and Salt Formation C->D E Final Product: This compound D->E

Caption: Overall synthetic workflow for this compound.

II. Detailed Experimental Protocols and Troubleshooting

This section provides detailed methodologies for each key synthetic step, along with troubleshooting guides to address common experimental challenges.

Step 1: Synthesis of N-Boc-2-(pyrrolidin-3-yl)acetic acid

The initial step focuses on constructing the pyrrolidine ring with the desired acetic acid side chain and protecting the nitrogen with a tert-butyloxycarbonyl (Boc) group. A common route involves the Michael addition to an itaconic acid derivative followed by reductive amination and subsequent protection.

Experimental Protocol:
  • Michael Addition: Dissolve dimethyl itaconate in a suitable solvent like methanol. Add a nitrogen source, such as benzylamine, and stir at room temperature for 12-24 hours.

  • Reductive Cyclization: After the Michael addition is complete, the intermediate is reduced and cyclized. This can be achieved using a reducing agent like sodium borohydride in a protic solvent.

  • Hydrogenolysis and Boc Protection: The N-benzyl group is removed by catalytic hydrogenation (e.g., using Pd/C and H₂ gas). The resulting secondary amine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium bicarbonate in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]

  • Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.

Troubleshooting and FAQs for Step 1

Question/Issue Possible Cause(s) Recommended Solution(s)
Low yield in Michael addition. Incomplete reaction; side product formation.- Ensure stoichiometry of reactants is correct.- Increase reaction time or gently heat the mixture.- Use a catalyst, such as a Lewis acid, to promote the reaction.
Incomplete reductive cyclization. Insufficient reducing agent; inactive catalyst.- Increase the equivalents of the reducing agent.- Ensure the freshness of the reducing agent.- Monitor the reaction by TLC or LC-MS to determine the endpoint.
Incomplete Boc protection. Inactive Boc₂O; insufficient base.- Use fresh Boc₂O.- Increase the equivalents of base (e.g., 1.2-1.5 eq).- Ensure the reaction is stirred efficiently.
Formation of side products during hydrolysis. Epimerization at the chiral center; decomposition.- Perform the hydrolysis at a lower temperature (e.g., 0 °C).- Carefully monitor the reaction and quench as soon as the starting material is consumed.

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Caption: Troubleshooting workflow for the synthesis of N-Boc-2-(pyrrolidin-3-yl)acetic acid.

Step 2: Esterification to N-Boc-methyl 2-(pyrrolidin-3-yl)acetate

This step involves the conversion of the carboxylic acid to its corresponding methyl ester. A common and effective method is the Fischer esterification.

Experimental Protocol:
  • Reaction Setup: Dissolve N-Boc-2-(pyrrolidin-3-yl)acetic acid in a large excess of methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][3][4][5]

  • Heating: Heat the mixture to reflux for 4-8 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.

Troubleshooting and FAQs for Step 2

Question/Issue Possible Cause(s) Recommended Solution(s)
Incomplete esterification. Insufficient reaction time; equilibrium not shifted towards products.- Increase the reflux time.- Use a larger excess of methanol.- Remove water as it forms using a Dean-Stark apparatus.[4]
Decomposition of the starting material. Reaction temperature is too high; acid catalyst is too harsh.- Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH).- Consider alternative esterification methods, such as using diazomethane (use with extreme caution) or methyl iodide with a base like potassium carbonate.
Difficult purification. Co-elution of starting material and product.- Optimize the solvent system for column chromatography.- Ensure complete neutralization before extraction to remove the acidic starting material.

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Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the desired hydrochloride salt.

Experimental Protocol:
  • Boc Deprotection: Dissolve the N-Boc-methyl 2-(pyrrolidin-3-yl)acetate in a suitable organic solvent such as dioxane, methanol, or ethyl acetate.

  • HCl Addition: Add a solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane). The reaction is typically stirred at room temperature for 1-4 hours.

  • Product Isolation: The hydrochloride salt often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent (like diethyl ether), and dried under vacuum.

  • Purity Check: The purity of the final product should be confirmed by analytical methods such as NMR, LC-MS, and elemental analysis.[6]

Troubleshooting and FAQs for Step 3

Question/Issue Possible Cause(s) Recommended Solution(s)
Incomplete deprotection. Insufficient acid; short reaction time.- Increase the equivalents of HCl.- Extend the reaction time and monitor by TLC/LC-MS.
Product is an oil and does not precipitate. Product is highly soluble in the reaction solvent.- After completion of the reaction, concentrate the solution under reduced pressure and triturate the residue with a non-polar solvent like diethyl ether or pentane to induce precipitation.
Product is hygroscopic. Inherent property of the hydrochloride salt.- Handle the product in a dry atmosphere (glove box or under inert gas).- Dry thoroughly under high vacuum.

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III. Summary of Quantitative Data

The following tables provide a summary of typical reaction parameters and expected outcomes for the synthesis of this compound. Note that these are representative values and may require optimization for specific laboratory conditions.

Table 1: Reagent Stoichiometry and Solvents
Step Reactant 1 Reactant 2 Reagent/Catalyst Solvent
1a. Michael Addition Dimethyl ItaconateBenzylamine-Methanol
1b. Boc Protection Pyrrolidine-3-acetic acid methyl esterBoc₂O (1.1 eq)Triethylamine (1.2 eq)Dichloromethane
1c. Hydrolysis N-Boc-methyl 2-(pyrrolidin-3-yl)acetateLiOH (1.5 eq)-THF/Water
2. Esterification N-Boc-2-(pyrrolidin-3-yl)acetic acidMethanol (excess)H₂SO₄ (catalytic)Methanol
3. Deprotection N-Boc-methyl 2-(pyrrolidin-3-yl)acetate4M HCl in Dioxane (2-3 eq)-Dioxane
Table 2: Reaction Conditions and Expected Yields
Step Temperature Reaction Time Typical Yield Purification Method
1. N-Boc-acid Synthesis Room Temp. to Reflux12-48 hours (multi-step)60-80%Column Chromatography
2. Esterification Reflux4-8 hours85-95%Column Chromatography
3. Deprotection/Salt Formation Room Temp.1-4 hours>90%Filtration/Trituration

By following these detailed protocols and utilizing the troubleshooting guides, researchers can optimize the reaction conditions for the synthesis of this compound, leading to improved yields and purity of the final product.

References

Overcoming poor separation in column chromatography of pyrrolidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the column chromatography of pyrrolidine compounds.

Frequently Asked Questions (FAQs)

Q1: My pyrrolidine compound is showing poor separation and significant tailing on a standard silica gel column. What are the likely causes and how can I fix this?

A1: Poor separation and peak tailing of pyrrolidine compounds on silica gel are common issues, often stemming from the basic nature of the pyrrolidine nitrogen. This can lead to strong interactions with the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to the mobile phase to compete with your compound for active sites on the stationary phase.[1][2]

    • Triethylamine (TEA): Add 0.1-2% TEA to your eluent. Start with a small amount (e.g., 0.5%) and increase if tailing persists.[3]

    • Ammonia: A solution of methanol saturated with ammonia can be used as a polar component of the mobile phase.

    • Pyridine: While less common, a small amount of pyridine can also be used.

  • Use Deactivated Silica: If mobile phase additives are insufficient, consider using a deactivated silica gel or an alternative stationary phase.[4] Alumina (neutral or basic) can be a good alternative for basic compounds.[4]

  • Check for Compound Instability: Pyrrolidine compounds can sometimes degrade on acidic silica gel.[4] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[4][5]

Q2: I am trying to separate enantiomers of a chiral pyrrolidine derivative. What type of stationary phase is most effective?

A2: The separation of enantiomers requires a chiral stationary phase (CSP). For pyrrolidine derivatives, polysaccharide-based CSPs are often a good starting point.

A study on the separation of selected pyrrolidone derivatives found good results with chlorinated chiral stationary phases like Lux Cellulose-2 and Lux i-Cellulose-5.[6] For the separation of 2-(aminomethyl)-1-ethylpyrrolidine enantiomers, a Chiralcel OD-H column was used effectively after pre-column derivatization.[3]

Recommended Chiral Stationary Phases:

Stationary PhaseBase MaterialSuccessful Separation of
Lux Cellulose-2Chlorinated CellulosePyrrolidone derivatives[6]
Lux i-Cellulose-5Chlorinated CellulosePyrrolidone derivatives[6]
Chiralcel OD-HCellulose tris(3,5-dimethylphenylcarbamate)2-(aminomethyl)-1-ethylpyrrolidine (after derivatization)[3]

Q3: My pyrrolidine compound is highly polar and does not move from the baseline, even with highly polar mobile phases like 100% ethyl acetate. What should I do?

A3: For very polar compounds that exhibit strong retention on normal-phase silica, you have a few options:

  • Switch to a More Polar Mobile Phase System:

    • Dichloromethane/Methanol: This combination is more polar than ethyl acetate/hexane. Start with a low percentage of methanol and gradually increase it.

    • Add Acetic or Formic Acid: For acidic pyrrolidine derivatives, adding a small amount of acid to the mobile phase can help with elution. However, be cautious as this can make the silica more acidic.

  • Reverse-Phase Chromatography: This is often the best solution for highly polar compounds.[4] In reverse-phase chromatography, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Your polar pyrrolidine compound will have weaker interactions with the stationary phase and elute more quickly.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that is well-suited for the separation of polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.

Q4: How does pH of the mobile phase affect the separation of my ionizable pyrrolidine compound in reverse-phase HPLC?

A4: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like many pyrrolidine derivatives.[7][8][9] The charge state of your compound, which is dictated by the mobile phase pH relative to its pKa, will significantly impact its retention time.

  • Low pH (Acidic Mobile Phase): At a pH below the pKa of the pyrrolidine nitrogen, the compound will be protonated and exist as a cation. In this ionized form, it will be more polar and have less retention on a nonpolar C18 column, leading to earlier elution.[7] Using an acidic mobile phase can also lead to sharper peaks for basic compounds by suppressing unwanted interactions with residual silanols on the stationary phase.[10]

  • High pH (Basic Mobile Phase): At a pH above the pKa, the pyrrolidine will be in its neutral, un-ionized form. This makes the compound more nonpolar, increasing its retention on a C18 column and leading to later elution.

General Guideline for pH Adjustment: For reproducible results, it is recommended to adjust the mobile phase pH to be at least one pH unit away from the pKa of your compound.[7][11]

Mobile Phase pHPyrrolidine StatePolarityRetention on C18 Column
pH < pKaIonized (Cationic)More PolarShorter
pH > pKaNeutralLess PolarLonger

Troubleshooting Workflows & Experimental Protocols

Workflow for Troubleshooting Poor Separation of a Basic Pyrrolidine Compound

Caption: Troubleshooting flowchart for poor separation of basic pyrrolidine compounds.

Experimental Protocol: Dry Loading for Poorly Soluble Pyrrolidine Compounds

If your pyrrolidine compound has poor solubility in the chromatography eluent, dry loading is recommended to ensure a concentrated starting band and improve separation.[5]

Materials:

  • Crude pyrrolidine compound

  • Silica gel (the same type as in the column)

  • A solvent that fully dissolves your compound (e.g., dichloromethane, methanol)

  • Round-bottom flask

  • Rotary evaporator

Methodology:

  • Dissolve the Sample: In a round-bottom flask, dissolve your crude compound in a minimal amount of a suitable solvent.[5]

  • Add Silica Gel: Add silica gel to the solution. A general rule of thumb is to use 5-10 times the mass of your crude compound.

  • Mix Thoroughly: Swirl the flask to create a slurry and ensure the compound is evenly distributed on the silica.

  • Evaporate the Solvent: Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. If the residue is oily or clumpy, add more silica gel and repeat the evaporation.[5]

  • Load the Column: Carefully add the silica-adsorbed sample to the top of your pre-packed chromatography column.

  • Elute as Normal: Begin the elution process with your chosen mobile phase.

Signaling Pathway Analogy: Mobile Phase Optimization

This diagram illustrates the logical relationship between adjusting mobile phase parameters to achieve optimal separation.

MobilePhaseOptimization start Initial Mobile Phase (e.g., Hexane/EtOAc) polarity Adjust Polarity (Solvent Ratio) start->polarity Elution too fast/slow ph_control Adjust pH (for ionizable compounds) polarity->ph_control Tailing/Poor Shape result Optimized Separation (Good Resolution, Peak Shape) polarity->result additives Incorporate Additives (e.g., TEA, Formic Acid) ph_control->additives Persistent Tailing ph_control->result additives->result Fine-tuning

References

Technical Support Center: Preventing Racemization in Reactions with Chiral Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chiral pyrrolidine-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization in their experiments, ensuring high enantiopurity of their target molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in reactions with chiral pyrrolidines?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity. In the context of asymmetric synthesis using chiral pyrrolidine catalysts, such as L-proline and its derivatives, racemization leads to a decrease in the enantiomeric excess (ee) of the desired product, undermining the primary purpose of using a chiral catalyst.

Q2: What are the primary catalytic cycles involving chiral pyrrolidines?

A2: Chiral pyrrolidines primarily operate through two main catalytic cycles: enamine and iminium catalysis.

  • Enamine Catalysis: The pyrrolidine catalyst reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile.[1]

  • Iminium Catalysis: The catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the carbonyl compound, making it more susceptible to nucleophilic attack.

Q3: What is the main cause of racemization in these reactions?

A3: The primary cause of racemization in many reactions involving chiral pyrrolidines is the formation of a planar, achiral enol or enolate intermediate from the chiral product.[2][3] This can occur under acidic or basic conditions, often during the reaction itself or during workup and purification.[2] Once the planar intermediate is formed, protonation can occur from either face with equal probability, leading to a racemic mixture.[3]

Q4: Can the chiral product itself racemize after the reaction is complete?

A4: Yes, chiral aldehydes and ketones with a stereocenter at the α-carbon are susceptible to racemization, especially during workup or purification on silica gel.[1] The acidic nature of silica gel or the presence of acidic or basic impurities can promote enolization and subsequent racemization.

Troubleshooting Guides

Issue: Unexpectedly Low Enantiomeric Excess (ee)

Q: I am using a well-established chiral pyrrolidine catalyst, but my enantiomeric excess is consistently low. What are the potential causes and how can I fix this?

A: Low enantiomeric excess can stem from several factors throughout the experimental process. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Steps:

  • Catalyst Quality and Loading:

    • Purity: Ensure the chiral pyrrolidine catalyst is of high purity and has not racemized during storage.

    • Loading: The catalyst loading can be critical. While higher loading can sometimes increase the reaction rate, it might also introduce impurities or side reactions. Conversely, too low a loading may result in a slow reaction where background uncatalyzed reactions or product racemization become significant. Optimize the catalyst loading, typically starting from 5-20 mol%.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often improves enantioselectivity by favoring the transition state that leads to the desired enantiomer.

    • Solvent: The choice of solvent has a profound impact on enantioselectivity. Protic solvents can interfere with the catalytic cycle, while the polarity of aprotic solvents can influence the stability of the transition states. It is crucial to screen different solvents.

    • Concentration: The concentration of reactants can affect the reaction order and the extent of side reactions.

  • Reactant Purity:

    • Ensure all starting materials are pure and free from acidic or basic impurities that could interfere with the catalyst or promote racemization.

  • Workup and Purification:

    • Quenching: Use a mild quenching agent (e.g., saturated aqueous NH4Cl) to stop the reaction.[4]

    • Purification Method: Chiral products, especially aldehydes, can racemize on silica gel.[1] To mitigate this, consider deactivating the silica gel with a base (e.g., triethylamine) or using alternative purification methods like flash chromatography with buffered mobile phases or crystallization. In some cases, immediate reduction of an aldehyde product to the more stable alcohol can preserve the stereochemistry.[1]

Issue: Inconsistent Diastereomeric Ratio (dr)

Q: My reaction is producing the desired product, but the diastereomeric ratio is not what I expected or is inconsistent between batches. Why is this happening?

A: Achieving high diastereoselectivity depends on the subtle energy differences between the transition states leading to the different diastereomers. Several factors can influence this.

Troubleshooting Steps:

  • Reaction Kinetics vs. Thermodynamic Control:

    • Determine if your reaction is under kinetic or thermodynamic control. A longer reaction time or higher temperature might lead to equilibration of the diastereomers to the thermodynamically more stable product, which may not be the desired one.

  • Catalyst Structure:

    • The steric and electronic properties of the pyrrolidine catalyst play a crucial role in controlling the facial selectivity of the attack on the electrophile. Ensure you are using the correct catalyst for the desired diastereomer.

  • Additives:

    • The presence of additives, such as water or acids, can significantly influence the diastereomeric ratio by altering the structure of the transition state. For instance, in some proline-catalyzed aldol reactions, the presence of water can be crucial for achieving high diastereoselectivity.

  • Substrate Structure:

    • The steric bulk of the substituents on both the nucleophile and the electrophile will heavily influence the preferred transition state geometry.

Data Presentation

The following tables summarize the effect of various reaction parameters on the enantioselectivity of pyrrolidine-catalyzed reactions.

Table 1: Effect of Solvent on the Enantioselectivity of the Proline-Catalyzed Aldol Reaction

EntrySolventYield (%)ee (%)Reference
1DMSO6876[4]
2CH3CN9571[4]
3DMF9760[4]
4CH2Cl22452[4]
5Acetone2030[4]
6MeOH/H2O (2:1)95>99[5]

Table 2: Effect of Additives on the Michael Addition of Cyclohexanone to trans-Nitrostyrene Catalyzed by a Pyrrolidine-Thiourea Catalyst

EntrySolventAdditive (10 mol%)Yield (%)ee (%)Reference
1TolueneNone9588[6]
2TolueneAcetic Acid9693[6]
3Toluenen-Butyric Acid9595[6]
4CH2Cl2None9085[6]
5THFNone8580[6]

Experimental Protocols

Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone, optimized for high enantioselectivity.[4]

Materials:

  • Chiral pyrrolidine catalyst (e.g., L-proline, 10-20 mol%)

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol)

  • Solvent (e.g., DCM, acetone, or MeOH/H2O)

  • Additive (optional, e.g., benzoic acid, 10 mol%)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Anhydrous MgSO4 or Na2SO4

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the catalyst (0.1-0.2 mmol) in the chosen solvent (2.0 mL) at the desired temperature (-10 to 25 °C), add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).

  • If using an additive, add it at this stage.

  • Stir the solution for the required time (typically 24-72 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Protocol 2: Pyrrolidine-Thiourea Catalyzed Asymmetric Michael Addition

This protocol outlines a general procedure for the asymmetric Michael addition of a ketone to a nitroolefin.[6]

Materials:

  • Chiral pyrrolidine-thiourea catalyst (20 mol%)

  • Ketone (e.g., cyclohexanone, 20 equivalents)

  • Nitroolefin (1.0 mmol)

  • Solvent (e.g., toluene)

  • Additive (optional, e.g., n-butyric acid, 10 mol%)

  • Silica gel for column chromatography

Procedure:

  • To a mixture of the nitroolefin (1.0 mmol) and the ketone (20 mmol) in the chosen solvent (4.0 mL), add the chiral pyrrolidine-thiourea catalyst (0.2 mmol).

  • If using an additive, add it to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) until the nitroolefin is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Visualizations

Enamine_Catalytic_Cycle Catalyst Chiral Pyrrolidine Catalyst Iminium Iminium Ion Catalyst->Iminium + Ketone Ketone Ketone/ Aldehyde Ketone->Iminium Enamine Enamine Intermediate Iminium->Enamine - H⁺ Adduct_Iminium Iminium Adduct Enamine->Adduct_Iminium + Electrophile Electrophile Electrophile Electrophile->Adduct_Iminium Adduct_Iminium->Catalyst Hydrolysis Product Chiral Product Adduct_Iminium->Product + H₂O Water1 H₂O Water2 H₂O Water2->Adduct_Iminium

Caption: Enamine catalytic cycle with a chiral pyrrolidine catalyst.

Troubleshooting_Low_EE Start Low Enantiomeric Excess (ee) Check_Catalyst Step 1: Verify Catalyst - Purity - Loading - Storage Start->Check_Catalyst Check_Conditions Step 2: Optimize Reaction Conditions - Temperature - Solvent - Concentration Check_Catalyst->Check_Conditions If catalyst is OK Check_Reactants Step 3: Check Reactant Purity - Free of acidic/basic impurities Check_Conditions->Check_Reactants If conditions are optimized Check_Workup Step 4: Evaluate Workup & Purification - Mild quench - Deactivated silica - Alternative purification Check_Reactants->Check_Workup If reactants are pure Problem_Solved Problem Solved Check_Workup->Problem_Solved If workup is optimized

Caption: Troubleshooting workflow for low enantiomeric excess.

Racemization_Pathway cluster_product Chiral Product R_Product (R)-Product Enol Achiral Enol/Enolate Intermediate R_Product->Enol - H⁺ S_Product (S)-Product S_Product->Enol - H⁺ Enol->R_Product + H⁺ Enol->S_Product + H⁺ Conditions Acidic or Basic Conditions (e.g., silica gel, impurities) Conditions->R_Product Conditions->S_Product

Caption: General pathway for product racemization via an achiral enol/enolate intermediate.

References

Handling and storage recommendations for "Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride

This guide provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage condition is under an inert gas atmosphere (like nitrogen or argon) at 2-8°C.[1][2] It should be stored in a tightly sealed container in a dry, well-ventilated place, away from heat and oxidizing agents.[2][3]

Q2: What is the physical appearance of this compound?

A2: this compound is typically a white solid.[2]

Q3: Is this compound soluble in water?

A3: Yes, it is reported to be soluble in water.[2][4] For other solvents, it is best to consult specific product documentation or perform small-scale solubility tests.

Q4: Is this compound hygroscopic?

A4: Yes, some safety data sheets indicate that the compound is hygroscopic, meaning it can absorb moisture from the air.[5] Therefore, storing it under an inert, dry atmosphere is crucial.

Q5: What are the primary uses of this compound?

A5: It is primarily used as a pharmaceutical intermediate or a building block in synthetic organic chemistry.[6] It can be used in the synthesis of drugs, pesticides, and other bioactive molecules, particularly in asymmetric catalysis to create compounds with specific chirality.[2][4]

Troubleshooting Guide

Q1: My reaction yield is lower than expected. Could the starting material be the issue?

A1: Yes, improper storage or handling could lead to degradation.

  • Verify Storage: Confirm the compound has been stored at 2-8°C under an inert atmosphere.[1][2]

  • Assess Purity: The purity of the compound should be verified. Analytical methods like LCMS, GCMS, or NMR can be used to check for impurities or degradation products.[6]

  • Consider Moisture: Since the compound can be moisture-sensitive, absorbed water could interfere with certain reactions.[5][7] Ensure all reagents and solvents are anhydrous if your reaction is sensitive to water.

Q2: The compound is not dissolving in my reaction solvent. What should I do?

A2: While soluble in water, its solubility in organic solvents can vary.[2]

  • Check Solvent Polarity: As a hydrochloride salt, it is polar. Try more polar organic solvents.

  • Gentle Heating: Gentle warming may increase solubility, but be cautious of potential degradation. Monitor for any color change.

  • Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.

  • Free Base Conversion: For reactions requiring the free amine, the hydrochloride salt can be neutralized with a suitable base (e.g., triethylamine, sodium bicarbonate) to generate the more organic-soluble free base form in situ or as a separate extraction step.

Q3: I'm observing skin or eye irritation after handling the compound. What are the first aid measures?

A3: This compound is known to cause skin and eye irritation and may cause respiratory irritation.[8]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower.[7] If irritation persists, seek medical advice.[5]

  • Eye Contact: Rinse the eyes cautiously with plenty of water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[7] Call an ophthalmologist or seek immediate medical attention.[3][7]

  • Inhalation: Move to an area with fresh air. If you feel unwell, call a poison center or doctor.[7]

  • Prevention: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work in a well-ventilated area or under a chemical fume hood.[7]

Technical Data Summary

PropertyValueSource(s)
CAS Number 1126794-67-9[1][6]
Molecular Formula C₇H₁₄ClNO₂[1][8]
Molecular Weight 179.64 - 179.65 g/mol [1][8]
Appearance White Solid[2]
Storage Temperature 2-8°C[1][2]
Storage Conditions Store under inert gas (Nitrogen or Argon)[1][2][7]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[8]

Experimental Protocols

Example Protocol: General Amide Coupling

This protocol describes a general procedure for coupling the primary amine of Methyl 2-(pyrrolidin-3-YL)acetate with a carboxylic acid. Note: This is a representative example. Specific quantities, solvents, and reaction conditions must be optimized for each unique substrate.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 eq) and the chosen anhydrous solvent.

  • Add the coupling agent (1.1 eq) and allow the mixture to stir for 5-10 minutes to form the activated ester.

  • In a separate flask, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the non-nucleophilic base (2.2 eq) to the solution from step 3 to neutralize the hydrochloride salt and generate the free amine. Stir for 5 minutes.

  • Slowly add the free amine solution from step 4 to the activated ester solution from step 2.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, quench the reaction (e.g., with water or saturated ammonium chloride).

  • Perform an aqueous workup to remove the coupling byproducts and excess reagents. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired amide.

  • Characterize the final product using analytical techniques such as NMR and Mass Spectrometry.

Visualizations

G Troubleshooting Workflow for Low Reaction Yield start Low or No Yield check_storage Was starting material stored correctly? (2-8°C, Inert Gas) start->check_storage check_purity Run QC analysis (e.g., NMR, LC-MS) on starting material check_storage->check_purity Yes degraded Material is degraded or impure check_storage->degraded No compare_spec Does data match specifications? check_purity->compare_spec compare_spec->degraded No ok Material is OK compare_spec->ok Yes order_new Order new batch of starting material degraded->order_new recheck_protocol Review reaction protocol: - Stoichiometry? - Anhydrous conditions? - Correct base? ok->recheck_protocol

Caption: Troubleshooting flowchart for low reaction yield.

G Safe Handling and Usage Workflow start Acquire Compound storage Store immediately at 2-8°C under inert atmosphere in a sealed container start->storage ppe Wear appropriate PPE: - Safety Glasses - Lab Coat - Gloves storage->ppe handling Handle in a well-ventilated area or chemical fume hood ppe->handling weighing Weigh required amount promptly to minimize air/moisture exposure handling->weighing reaction Perform experiment (e.g., Amide Coupling) weighing->reaction disposal Dispose of waste according to institutional and local regulations reaction->disposal

Caption: Workflow for safe handling and experimental use.

References

Validation & Comparative

Comparative Efficacy of Pyrrolidine-Based Kinase Inhibitors: A Case Study on Lenvatinib and Hypothetical Derivatives of Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, featured in a multitude of approved and investigational drugs across various therapeutic areas. Its conformational rigidity and synthetic tractability make it an attractive structural motif for the design of potent and selective enzyme inhibitors. "Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride" represents a key chiral building block for the synthesis of novel pyrrolidine derivatives. While direct efficacy data for derivatives of this specific starting material are not publicly available, this guide provides a comparative analysis of a prominent pyrrolidine-containing drug, Lenvatinib, against hypothetical derivatives that could be synthesized from "this compound."

Lenvatinib is a multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. Its mechanism of action involves the inhibition of vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes. This guide will use Lenvatinib as a benchmark to illustrate the type of data and experimental rigor required to evaluate the efficacy of new chemical entities derived from "this compound."

Data Presentation: Lenvatinib vs. Hypothetical Derivative

The following table summarizes key efficacy parameters for Lenvatinib, derived from clinical trial data, and provides a template for the evaluation of a hypothetical derivative, designated as "Compound X."

ParameterLenvatinibCompound X (Hypothetical)Reference Drug(s)
Target Kinases VEGFR1-3, FGFR1-4, PDGFRα, RET, KITTo be determinedSorafenib, Sunitinib
IC₅₀ (VEGFR2) 4.0 nMTo be determinedSorafenib: 90 nM
IC₅₀ (FGFR1) 46 nMTo be determined-
Cell-based Assay (HUVEC proliferation) IC₅₀ = 2.7 nMTo be determined-
In Vivo Efficacy (Tumor growth inhibition in mouse xenograft model) >60% TGI at 10 mg/kg/dayTo be determined-
Clinical Trial Outcome (Median Progression-Free Survival in Differentiated Thyroid Cancer) 18.3 monthsTo be determinedPlacebo: 3.6 months

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of efficacy data. Below are representative protocols for key experiments used in the preclinical evaluation of kinase inhibitors like Lenvatinib.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a panel of purified kinases.

  • Methodology:

    • Kinase activity is measured using a radiometric assay (e.g., ³³P-ATP) or a non-radioactive method (e.g., ADP-Glo™ Kinase Assay).

    • The kinase, substrate, and ATP are incubated in a buffer system optimized for the specific kinase.

    • The test compound is added at various concentrations (typically in a serial dilution).

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified.

    • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay
  • Objective: To assess the cytostatic or cytotoxic effect of a compound on cancer cell lines.

  • Methodology:

    • Human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line are seeded in 96-well plates.

    • After cell attachment, the test compound is added at various concentrations.

    • Cells are incubated for a specified duration (e.g., 72 hours).

    • Cell viability is measured using a colorimetric assay (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay).

    • IC₅₀ values are determined from the dose-response curves.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

  • Methodology:

    • Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

    • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • The test compound is administered orally or via another appropriate route at a specified dose and schedule.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised and weighed.

    • Efficacy is expressed as tumor growth inhibition (TGI).

Mandatory Visualizations

Signaling Pathway of Lenvatinib

Lenvatinib_Signaling_Pathway Lenvatinib Lenvatinib VEGFR VEGFR1-3 Lenvatinib->VEGFR FGFR FGFR1-4 Lenvatinib->FGFR PDGFRa PDGFRα Lenvatinib->PDGFRa RET RET Lenvatinib->RET KIT KIT Lenvatinib->KIT PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->PLCg FGFR->PI3K FGFR->Angiogenesis PDGFRa->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF TumorGrowth Tumor Growth & Proliferation AKT->TumorGrowth MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TumorGrowth

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways crucial for tumor growth and angiogenesis.

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library (Derivatives of this compound) BiochemicalAssay Biochemical Kinase Assays (IC₅₀ Determination) Start->BiochemicalAssay HitIdentification Hit Identification (Potency & Selectivity) BiochemicalAssay->HitIdentification CellBasedAssay Cell-Based Assays (Proliferation, Apoptosis) HitIdentification->CellBasedAssay LeadSelection Lead Selection CellBasedAssay->LeadSelection InVivoModels In Vivo Efficacy Models (Xenografts) LeadSelection->InVivoModels Candidate Clinical Candidate InVivoModels->Candidate

Caption: A typical workflow for identifying and validating novel kinase inhibitors, from initial screening to a clinical candidate.

Logical Relationship: From Building Block to Clinical Candidate

Building_Block_to_Candidate BuildingBlock This compound (Chiral Intermediate) Synthesis Chemical Synthesis (Multi-step) BuildingBlock->Synthesis Derivative Novel Pyrrolidine Derivative (e.g., Compound X) Synthesis->Derivative Preclinical Preclinical Evaluation (In Vitro & In Vivo) Derivative->Preclinical ClinicalCandidate Clinical Candidate Preclinical->ClinicalCandidate

Caption: The progression from a chemical starting material to a potential drug candidate involves synthesis and rigorous preclinical testing.

Conclusion

While this guide uses Lenvatinib as a case study, the principles of rigorous, data-driven comparison are universally applicable in drug discovery. For any novel derivative of "this compound," a comprehensive evaluation of its potency, selectivity, cellular activity, and in vivo efficacy is paramount. By adhering to detailed experimental protocols and systematically comparing data against established benchmarks, researchers can effectively assess the therapeutic potential of new chemical entities and make informed decisions in the drug development process.

Structure-Activity Relationship of Pyrrolidine-Based GABA Uptake Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrrolidine analogs as inhibitors of Gamma-Aminobutyric Acid (GABA) transporters (GATs). While the initial focus was on "Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride," the available scientific literature predominantly features SAR studies on the closely related and structurally similar pyrrolidine-2-acetic acid and pyrrolidine-2-carboxylic acid (proline) derivatives. This guide, therefore, focuses on these analogs to provide valuable insights into the key structural features influencing potency and selectivity for GATs.

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is regulated by GATs. Inhibition of these transporters can prolong the action of GABA, a therapeutic strategy for conditions such as epilepsy and anxiety. The pyrrolidine ring serves as a key scaffold in the design of GAT inhibitors due to its ability to mimic the backbone of GABA.

Comparative Analysis of Pyrrolidine-2-Acetic Acid Analogs as GAT Inhibitors

The inhibitory activity of pyrrolidine-2-acetic acid derivatives is significantly influenced by the nature of the substituent on the pyrrolidine nitrogen, the stereochemistry at the C-2 position, and additional substitutions on the pyrrolidine ring. The following table summarizes the structure-activity relationship for a series of N-substituted (S)-pyrrolidine-2-acetic acid analogs, highlighting their inhibitory potency (IC50) against the GAT-1 and GAT-3 subtypes.

Compound IDN-SubstituentGAT-1 IC50 (µM)GAT-3 IC50 (µM)
(S)-4b 4,4-Diphenylbut-3-en-1-yl0.396[1]>100[1]
(S)-4c 4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl0.343[1]>100[1]
(R)-4d 2-[Tris(4-methoxyphenyl)methoxy]ethyl>60[1]3.1[1]

Key SAR Observations:

  • N-Substituent: The presence of a large, lipophilic substituent on the nitrogen atom is crucial for high affinity at GAT-1. Derivatives with bulky aromatic groups, such as the 4,4-diphenylbut-3-en-1-yl and 4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl moieties, exhibit potent and selective inhibition of GAT-1.[1]

  • Stereochemistry: The stereochemistry at the C-2 position of the pyrrolidine ring plays a critical role in determining the selectivity for GAT subtypes. The (S)-configuration at C-2 is generally preferred for GAT-1 inhibition, while the (R)-configuration can lead to improved affinity for GAT-3, as seen with compound (R)-4d.[1][2]

  • Ring Substitution: Introduction of a hydroxyl group at the C-4 position of the pyrrolidine-2-acetic acid scaffold generally leads to a significant decrease in inhibitory potency at both GAT-1 and GAT-3.[2]

Experimental Protocols

A fundamental assay for determining the potency of GAT inhibitors is the [3H]-GABA uptake assay. This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.

[3H]-GABA Uptake Assay Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the desired human or mouse GAT subtype (e.g., hGAT-1, mGAT-1, mGAT-3) are cultured in appropriate media and conditions.

  • Assay Preparation: Cells are harvested and seeded into 96-well plates. On the day of the assay, the growth medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements).

  • Inhibitor Incubation: The test compounds (analogs of Methyl 2-(pyrrolidin-3-YL)acetate) are dissolved in the assay buffer at various concentrations and added to the cells. The cells are incubated with the inhibitors for a predetermined period (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).

  • Initiation of Uptake: To initiate the GABA uptake, a solution containing a fixed concentration of [3H]-GABA is added to each well.

  • Termination of Uptake: After a short incubation period (e.g., 1-3 minutes), the uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [3H]-GABA.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The amount of [3H]-GABA uptake is determined for each concentration of the test compound. The data are then analyzed using non-linear regression to calculate the IC50 value, which is the concentration of the inhibitor that reduces the [3H]-GABA uptake by 50%.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a [3H]-GABA uptake assay used to evaluate the inhibitory activity of test compounds.

GABAUptakeAssay cluster_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis culture Culture GAT-expressing HEK-293 cells seed Seed cells into 96-well plates culture->seed wash1 Wash cells with assay buffer seed->wash1 add_inhibitor Add test compounds (pyrrolidine analogs) wash1->add_inhibitor incubate_inhibitor Pre-incubate add_inhibitor->incubate_inhibitor add_gaba Add [3H]-GABA to initiate uptake incubate_inhibitor->add_gaba incubate_gaba Incubate for a short period add_gaba->incubate_gaba terminate Terminate uptake with cold buffer wash incubate_gaba->terminate lyse Lyse cells terminate->lyse count Measure radioactivity (Scintillation Counting) lyse->count calculate Calculate IC50 values count->calculate

Caption: Workflow of a [3H]-GABA uptake assay.

This guide provides a foundational understanding of the SAR of pyrrolidine-based GAT inhibitors, which is essential for the rational design of novel and more effective therapeutic agents targeting the GABAergic system. The provided experimental protocol and workflow diagram offer a practical reference for researchers in the field.

References

Comparative Guide to the Validation of Analytical Methods for Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical compounds. This guide provides a comparative overview of typical analytical methodologies applicable to the characterization and quality control of "Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride," a chiral pyrrolidine derivative. The information presented is a synthesis of established analytical practices for similar compounds, offering a framework for method development and validation.

Comparison of Analytical Techniques

The analysis of "this compound" and its alternatives generally relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation.

Analytical TechniqueCommon ApplicationTypical Performance Characteristics
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of active pharmaceutical ingredient (API) and impurities, chiral separation of enantiomers.Linearity: R² > 0.999Accuracy: 98-102% recoveryPrecision (RSD): < 2%LOD: 0.01 - 0.1 µg/mLLOQ: 0.03 - 0.3 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities, residual solvents, and for the analysis of the compound after derivatization.[1][2]Linearity: R² > 0.99Accuracy: 95-105% recoveryPrecision (RSD): < 5%LOD: 0.1 - 1 ng/mLLOQ: 0.3 - 3 ng/mL
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification of impurities, and quantitative analysis (qNMR).Primarily used for qualitative analysis. Quantitative applications require careful validation.
Chiral HPLC Separation and quantification of the (R) and (S) enantiomers.Resolution: > 1.5 between enantiomeric peaks.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for HPLC and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is a standard approach for determining the purity of the main compound and quantifying any non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Chiral HPLC for Enantiomeric Purity

Due to the chiral nature of "this compound," a specific chiral method is necessary to separate and quantify the enantiomers.

  • Instrumentation: HPLC with a UV or photodiode array (PDA) detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) in an isocratic elution.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile organic compounds that may be present as residual solvents from the synthesis process.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-550.

  • Sample Preparation: A headspace autosampler is typically used for the analysis of residual solvents.

Visualizing the Workflow

The following diagrams illustrate the logical flow of analytical method validation and a typical impurity identification workflow.

analytical_method_validation_workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability Criteria specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report end End: Approved Analytical Method validation_report->end

Analytical Method Validation Workflow

impurity_identification_workflow start Start: Unidentified Peak in Chromatogram lc_ms LC-MS Analysis for Molecular Weight start->lc_ms high_res_ms High-Resolution MS for Elemental Composition lc_ms->high_res_ms database_search Database Search & Fragment Analysis high_res_ms->database_search prep_hplc Isolate Impurity by Preparative HPLC database_search->prep_hplc nmr Structural Elucidation by NMR prep_hplc->nmr synthesis Synthesize Reference Standard nmr->synthesis confirmation Confirm Structure by Co-injection synthesis->confirmation end End: Impurity Identified & Characterized confirmation->end

References

A Comparative Guide to the Synthesis of Pyrrolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its prevalence underscores the continuous need for efficient and stereoselective synthetic methods for its construction. This guide provides an objective comparison of three prominent synthetic routes to pyrrolidine-based compounds: Iridium-Catalyzed Reductive Amination, Diastereoselective [3+2] Cycloaddition, and Asymmetric Intramolecular Aza-Michael Addition. Experimental data is presented to compare their performance, and detailed protocols for key experiments are provided.

Comparison of Synthetic Routes

The selection of an appropriate synthetic strategy for constructing the pyrrolidine ring depends on several factors, including the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The following table summarizes the key quantitative data for the three highlighted methods.

Synthetic RouteKey TransformationCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Iridium-Catalyzed Reductive Amination Reductive amination of a 1,4-dicarbonyl compound with a primary amine.[Ir(Cp*)Cl₂]₂ / Formic AcidWater801295%N/AN/A
Diastereoselective [3+2] Cycloaddition 1,3-dipolar cycloaddition of an azomethine ylide with an N-sulfinyl imine.Ag₂CO₃Toluenert2483%>95:5N/A (chiral auxiliary)
Asymmetric Intramolecular Aza-Michael Addition Enantioselective intramolecular conjugate addition of a carbamate to an α,β-unsaturated thioester.(R)-TRIP (chiral phosphoric acid)Toluene252495%N/A92%

Experimental Protocols

Iridium-Catalyzed Reductive Amination of Hexane-2,5-dione

This protocol describes the synthesis of 1-phenyl-2,5-dimethylpyrrolidine via a direct reductive amination of hexane-2,5-dione with aniline, catalyzed by an iridium complex.

Materials:

  • Hexane-2,5-dione (1.0 eq)

  • Aniline (1.2 eq)

  • [Ir(Cp*)Cl₂]₂ (0.01 eq)

  • Formic acid (2.0 eq)

  • Deionized water

Procedure:

  • To a stirred solution of hexane-2,5-dione in deionized water, aniline and [Ir(Cp*)Cl₂]₂ are added.

  • Formic acid is then added, and the resulting mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 1-phenyl-2,5-dimethylpyrrolidine.

Diastereoselective [3+2] Cycloaddition for a Densely Substituted Pyrrolidine

This method details the synthesis of a highly substituted pyrrolidine via a silver-catalyzed [3+2] cycloaddition between an azomethine ylide and a chiral N-tert-butanesulfinylazadiene.[1]

Materials:

  • (S,E)-N-(1,3-diphenylallylidene)-2-methylpropane-2-sulfinamide (1.0 eq)

  • Methyl 2-(phenylimino)acetate (2.0 eq)

  • Silver carbonate (Ag₂CO₃) (0.1 eq)

  • Toluene

Procedure:

  • To a solution of (S,E)-N-(1,3-diphenylallylidene)-2-methylpropane-2-sulfinamide and methyl 2-(phenylimino)acetate in toluene at room temperature, silver carbonate is added.[1]

  • The reaction mixture is stirred at room temperature for 24 hours.[1]

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the highly substituted pyrrolidine derivative.[1]

Asymmetric Intramolecular Aza-Michael Addition

This protocol outlines the enantioselective synthesis of a substituted pyrrolidine through a chiral phosphoric acid-catalyzed intramolecular aza-Michael addition. This "clip-cycle" strategy involves an initial metathesis reaction to generate the cyclization precursor.

Materials:

  • Cbz-protected bis-homoallylic amine (1.0 eq)

  • Unsaturated thioester (1.2 eq)

  • Hoveyda-Grubbs II catalyst (0.05 eq)

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (0.1 eq)

  • Toluene

Procedure:

  • Metathesis ("Clip" Step): The Cbz-protected bis-homoallylic amine and the unsaturated thioester are dissolved in toluene, and the Hoveyda-Grubbs II catalyst is added. The mixture is stirred at 40 °C until the starting amine is consumed (monitored by TLC). The solvent is then removed under reduced pressure.

  • Aza-Michael Addition ("Cycle" Step): The crude product from the metathesis step is dissolved in fresh toluene, and the chiral phosphoric acid catalyst (R)-TRIP is added.

  • The reaction mixture is stirred at 25 °C for 24 hours.

  • Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography to afford the enantioenriched pyrrolidine.

Visualizations

Synthetic Pathways

Synthetic_Routes cluster_RA Reductive Amination cluster_cyclo [3+2] Cycloaddition cluster_aza Aza-Michael Addition RA_start 1,4-Dicarbonyl Compound RA_product Pyrrolidine RA_start->RA_product [Ir(Cp*)Cl₂]₂, HCOOH, H₂O RA_amine Primary Amine RA_amine->RA_product cyclo_dipole Azomethine Ylide cyclo_product Pyrrolidine cyclo_dipole->cyclo_product Ag₂CO₃, Toluene cyclo_dipolarophile N-Sulfinyl Imine cyclo_dipolarophile->cyclo_product aza_start Unsaturated Thioester aza_product Pyrrolidine aza_start->aza_product (R)-TRIP, Toluene

Caption: Overview of three distinct synthetic routes to pyrrolidine-based compounds.

Experimental Workflow: Asymmetric Aza-Michael Addition

aza_michael_workflow start Start: Cbz-protected bis-homoallylic amine + Unsaturated thioester metathesis Metathesis Reaction (Hoveyda-Grubbs II catalyst) start->metathesis cyclization_precursor Cyclization Precursor metathesis->cyclization_precursor aza_michael Asymmetric Intramolecular Aza-Michael Addition ((R)-TRIP catalyst) cyclization_precursor->aza_michael purification Purification (Flash Chromatography) aza_michael->purification product Enantioenriched Pyrrolidine purification->product

Caption: Experimental workflow for the 'Clip-Cycle' asymmetric aza-Michael addition.

Signaling Pathway: MDM2-p53 Inhibition by a Pyrrolidine-Based Compound

Many pyrrolidine-containing molecules exhibit potent biological activity. For instance, spiro-oxindole pyrrolidines, which can be synthesized via [3+2] cycloaddition reactions, have been identified as inhibitors of the MDM2-p53 protein-protein interaction.[2][3] This interaction is a critical target in cancer therapy. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.[4] By inhibiting the binding of MDM2 to p53, these pyrrolidine-based compounds can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.[1][5]

MDM2_p53_pathway MDM2 MDM2 p53 p53 MDM2->p53 Binds to degradation p53 Degradation p53->degradation Leads to apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis Induces inhibitor Pyrrolidine-based Inhibitor inhibitor->MDM2

Caption: Inhibition of the MDM2-p53 pathway by a pyrrolidine-based inhibitor.

References

Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This guide offers a comparative analysis of the biological activities of various pyrrolidine derivatives, supported by experimental data, to inform and guide researchers in the fields of drug discovery and development.

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1] The mechanisms underlying their anticancer activity often involve the induction of apoptosis and the inhibition of key enzymes essential for cancer cell proliferation.[1]

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several classes of pyrrolidine derivatives against various cancer cell lines. Lower IC50 values are indicative of greater potency.

Compound ClassDerivative Example(s)Cancer Cell LineIC50 (µM)Reference(s)
Spirooxindole-pyrrolidine1aHCT11615.2[1]
1bHCT1168.5[1]
N-Arylpyrrolidine-2,5-dione2aMCF-75.8[1]
2bMCF-73.1[1]
Pyrrolidinone-hydrazone3aPPC-110.4[1]
3bIGR392.5[1][3]
Thiophen-containing Pyrrolidine37eMCF-717[4]
37eHeLa19[4]
Phenyl-containing Pyrrolidine36a-fMCF-722-29[4]
36a-fHeLa26-37[4]
Hydroxyl-functionalized Pyrrolidine19jMDA-MB-43617.4[4]
19jCAPAN-111.4[4]
19pMDA-MB-43619.8[4]
19pCAPAN-115.5[4]
5-amino-3-cyano-2-oxopyrrolidine57MCF-762.53[4]
Benzenesulfonylpyrrolidine95a-dMCF-748.01-49.78[4]

Antimicrobial Activity

Pyrrolidine derivatives have also emerged as a promising class of antimicrobial agents, demonstrating efficacy against a range of Gram-positive and Gram-negative bacteria.[1] Their mechanisms of action can include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][5]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for different pyrrolidine derivatives against various bacterial strains. The MIC represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound ClassDerivative Example(s)Bacterial StrainMIC (µg/mL)Reference(s)
Pyrrolidine-substituted halogenobenzene6S. aureus32-512[6]
7C. albicans32-64[6]
Sulfonylamino pyrrolidine38S. aureus3.11[5]
38E. coli6.58[5]
38P. aeruginosa5.82[5]
Pyrrolidine-thiazole51aB. cereus21.70 ± 0.36[5]
51aS. aureus30.53 ± 0.42[5]
5-oxopyrrolidine21Multidrug-resistant S. aureus-[7]

Neuroprotective and Other Activities

Beyond cancer and infectious diseases, pyrrolidine derivatives have shown potential in treating neurological disorders and other conditions.[8] For instance, certain derivatives have been investigated for their neuroprotective effects in models of ischemic stroke.[9][10] Additionally, some exhibit anticonvulsant properties.[4]

Notable Neuroprotective and Other Biological Activities
Compound Class/DerivativeBiological ActivityExperimental ModelKey FindingsReference(s)
Phenylpyrrolidine derivative (compound 1)NeuroprotectionGlutamate-induced excitotoxicity in rat cortical neuronsIncreased cell survival by 37% at 50 µM.[9]
Pyrrolidine dithiocarbamate (PDTC)NeuroprotectionHypoxia-ischemia in neonatal ratsDose-dependently reduced brain tissue loss with an ED50 of 27 mg/kg.[11][12]
Pyrrolidine-2,5-dione-acetamide (69k)AnticonvulsantMES and 6 Hz tests in animalsShowed ED50 values of 80.38 mg/kg (MES) and 108.80 mg/kg (6 Hz).[4]
N-benzyl pyrrolidine (94k, 94o)Cholinesterase Inhibition (AChE)In vitro enzyme assayIC50 values of 0.058 µM and 0.069 µM, respectively.[4]

Experimental Protocols

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine derivatives and a vehicle control. Incubate for a period of 24-72 hours.[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, typically at a concentration of 0.5 mg/mL in sterile phosphate-buffered saline (PBS), to each well. Incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the pyrrolidine derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Visualizing Molecular Pathways and Workflows

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of novel pyrrolidine derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification cluster_3 Mechanism of Action & In Vivo Studies Synthesis Synthesis of Pyrrolidine Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays Purification->Enzyme Data Data Analysis (IC50, MIC) Anticancer->Data Antimicrobial->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead MOA Mechanism of Action Studies Lead->MOA InVivo In Vivo Animal Models MOA->InVivo G cluster_0 cluster_1 cluster_2 Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα NFkB Active NF-κB NFkB_IkB->NFkB Releases NF-κB Pyrrolidine Pyrrolidine Derivative Pyrrolidine->IKK Inhibits Gene Pro-inflammatory Gene Expression NFkB->Gene Promotes Transcription

References

Comparative Analysis of In Vitro and In Vivo Studies of Methyl 2-(pyrrolidin-3-YL)acetate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] Its unique three-dimensional structure and stereochemical diversity make it a valuable component in the design of novel therapeutics.[1] This guide provides a comparative overview of in vitro and in vivo studies of derivatives synthesized from "Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride," a key intermediate in the development of various bioactive molecules, particularly those targeting neurological disorders.[3][4] While direct comparative studies on a series of derivatives from this specific starting material are not extensively available in the public domain, this guide synthesizes data from studies on closely related pyrrolidine structures to provide a valuable reference for researchers in the field.

Data Presentation: A Comparative Look at Pyrrolidine Derivatives

The following tables summarize quantitative data from studies on various pyrrolidine derivatives, showcasing their performance in both laboratory-based (in vitro) and whole-organism (in vivo) settings. This allows for a direct comparison of their potency, selectivity, and overall therapeutic potential.

Table 1: In Vitro Biological Activity of Pyrrolidine Derivatives
Compound IDTargetAssay TypeIC50/EC50/Ki (nM)Cell Line/EnzymeReference
Series A: Anticancer
Derivative 1TubulinPolymerization Inhibition150MCF-7Fictional Example
Derivative 2HDAC6Enzyme Inhibition45Recombinant HDAC6Fictional Example
Series B: Anti-inflammatory
Compound 6bhCAIIEnzyme Inhibition75.79 ± 2.83Human Carbonic Anhydrase II[5]
Compound 6bAChEEnzyme Inhibition43.17 ± 10.44Acetylcholinesterase[5]
Series C: Antidiabetic
Compound 23dDPP-IVEnzyme Inhibition11,320 ± 1590Dipeptidyl peptidase-IV[2][6]
Compound 42fα-amylaseEnzyme Inhibition1,570 ± 100α-amylase[2][6]
Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of Pyrrolidine Derivatives
Compound IDAnimal ModelDosing (mg/kg)RouteEfficacy MetricBioavailability (%)t1/2 (h)Reference
Series A: Anticancer
Derivative 1Xenograft (MCF-7)20i.p.60% Tumor Growth Inhibition354.5Fictional Example
Series B: Anti-inflammatory
Compound 6a/6bXylene-induced ear edema (mice)10p.o.Reduced COX-2 levelsNot ReportedNot Reported[5]
Series C: Anticonvulsant
Compound 53 seriesMES, scPTZ, 6 Hz tests (mice)Variousi.p.Anticonvulsant and antinociceptive effectsNot ReportedNot Reported[2][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays commonly used in the evaluation of pyrrolidine derivatives.

In Vitro Assay: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1]

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and incubated.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compounds.

  • MTT Addition: After the desired incubation period, MTT solution is added to each well.

  • Formazan Solubilization: If viable, cells will reduce the yellow MTT to purple formazan crystals, which are then solubilized.

  • Absorbance Measurement: The absorbance of the solution is measured, which is proportional to the number of viable cells.[1]

In Vivo Model: Xenograft Model for Anticancer Activity

Xenograft models are commonly used to evaluate the efficacy of potential anticancer compounds in a living organism.

  • Cell Implantation: Human cancer cells are implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The test compound is administered to the mice through a specific route (e.g., oral, intravenous, intraperitoneal).

  • Tumor Measurement: Tumor size is measured regularly throughout the study.

  • Efficacy Evaluation: The efficacy of the compound is determined by comparing the tumor growth in the treated group to a control group.

Mandatory Visualization

Diagrams are essential for visualizing complex biological processes and experimental workflows.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Methyl 2-(pyrrolidin-3-YL)acetate HCl synthesis Derivative Synthesis start->synthesis Chemical Reactions purification Purification & Characterization synthesis->purification enzyme_assay Enzyme Inhibition Assays purification->enzyme_assay cell_assay Cell-based Assays (e.g., MTT) purification->cell_assay binding_assay Receptor Binding Assays purification->binding_assay pk_studies Pharmacokinetic Studies cell_assay->pk_studies efficacy_models Efficacy Models (e.g., Xenograft) pk_studies->efficacy_models toxicity Toxicology Studies efficacy_models->toxicity

Caption: General workflow for the development and evaluation of pyrrolidine derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response pyrrolidine Pyrrolidine Derivative pyrrolidine->receptor Inhibition

Caption: Hypothetical signaling pathway inhibited by a pyrrolidine derivative.

References

Enantiomeric excess determination of "Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride" products

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Enantiomeric Excess Determination of Methyl 2-(pyrrolidin-3-YL)acetate Hydrochloride

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical products. This compound, a chiral pyrrolidine derivative, is a valuable building block in medicinal chemistry. This guide provides an objective comparison of the primary analytical techniques for determining its enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing or solvating agents.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the physical properties of the analyte, available instrumentation, required sensitivity, and the need for high-throughput analysis. Each technique offers distinct advantages and disadvantages in terms of resolution, speed, and sample preparation complexity.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) with Chiral Agents
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.Formation of diastereomeric complexes with distinct NMR signals upon interaction with a chiral derivatizing or solvating agent.
Typical Analytes Broad range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds. Derivatization may be required for polar analytes.Compounds with suitable functional groups (e.g., amines, alcohols, carboxylic acids) for interaction with chiral agents.
Sample Preparation Dissolution in a suitable mobile phase-compatible solvent.Often requires derivatization to increase volatility and thermal stability.Dissolution in a deuterated solvent and addition of a chiral solvating or derivatizing agent.
Resolution (Rs) Generally good to excellent (Rs > 1.5).Typically offers very high resolution (Rs > 2.0) due to high efficiency of capillary columns.Dependent on the choice of chiral agent and the magnetic field strength.
Analysis Time 10 - 30 minutes per sample.15 - 40 minutes per sample.5 - 15 minutes per sample for data acquisition.
Sensitivity High, especially with UV or MS detectors.Very high, particularly with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).Generally lower compared to chromatographic methods.
Instrumentation Cost Moderate to high.Moderate.High (requires a high-field NMR spectrometer).
Solvent Consumption Relatively high.Low (uses carrier gas).Low.
Method Development Can be time-consuming due to the need to screen various CSPs and mobile phases.Requires optimization of temperature programs and potentially derivatization conditions.Involves screening of different chiral agents and optimizing sample conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical procedures for enantiomeric excess determination.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for the separation of enantiomers. The key to this method is the selection of an appropriate chiral stationary phase (CSP) that provides differential interactions with the two enantiomers of Methyl 2-(pyrrolidin-3-YL)acetate. Polysaccharide-based CSPs are often effective for the separation of chiral amines and their derivatives.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or mass spectrometric detector.

Chromatographic Conditions (Typical):

  • Chiral Stationary Phase: A polysaccharide-based column, such as one derived from amylose or cellulose (e.g., Chiralpak® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape and resolution. The exact ratio needs to be optimized.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: 25 °C (isothermal).

  • Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore, or Mass Spectrometry for higher sensitivity and selectivity.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent to a final concentration of approximately 0.5-1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Prepare a racemic standard for method development and to identify the retention times of both enantiomers.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the enantioselective analysis of volatile and thermally stable compounds. For a polar compound like Methyl 2-(pyrrolidin-3-YL)acetate, derivatization is typically required to increase its volatility and prevent peak tailing.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Derivatization (Example): The secondary amine of the pyrrolidine ring can be derivatized, for instance, by acylation with an achiral reagent like trifluoroacetic anhydride (TFAA) to form a volatile trifluoroacetamide derivative.

  • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).

  • Add an excess of the derivatizing agent (e.g., TFAA) and a catalyst if necessary.

  • Heat the mixture if required to complete the reaction.

  • Evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC injection.

Chromatographic Conditions (Typical):

  • Chiral Stationary Phase: A capillary column coated with a cyclodextrin derivative (e.g., a β- or γ-cyclodextrin phase).

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 5-10 °C/min).

  • Detector Temperature (FID): 250 °C.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomeric derivatives in the same manner as for HPLC.

Method 3: Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs)

NMR spectroscopy provides a non-separative method for determining enantiomeric excess. The addition of a chiral solvating agent (CSA) to a solution of the analyte can lead to the formation of transient diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte.

  • CSA Addition: Add a molar equivalent of a suitable chiral solvating agent to the NMR tube. For a secondary amine and ester, potential CSAs include chiral acids (like Mosher's acid, although this would form a salt) or other agents known to interact with amines.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture. The signals of the protons close to the chiral center of the analyte should split into two sets of peaks, corresponding to the two diastereomeric complexes.

  • Data Analysis: The enantiomeric excess is determined by integrating the corresponding signals for each enantiomer.

Visualizing the Experimental Workflows

To better understand the practical application of these methods, the following diagrams illustrate the general experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Sample in Mobile Phase B Filter Solution A->B C Inject into HPLC B->C D Separation on Chiral Column C->D E Detection (UV/MS) D->E F Obtain Chromatogram E->F G Integrate Peaks F->G H Calculate Enantiomeric Excess G->H

Figure 1. Workflow for enantiomeric excess determination by Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Derivatization of Sample B Sample Clean-up A->B C Inject into GC B->C D Separation on Chiral Capillary Column C->D E Detection (FID/MS) D->E F Obtain Chromatogram E->F G Integrate Peaks F->G H Calculate Enantiomeric Excess G->H

Figure 2. Workflow for enantiomeric excess determination by Chiral GC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve Sample in Deuterated Solvent B Add Chiral Solvating Agent A->B C Acquire 1H NMR Spectrum B->C D Identify Diastereomeric Signals C->D E Integrate Signals D->E F Calculate Enantiomeric Excess E->F

Figure 3. Workflow for enantiomeric excess determination by NMR with a CSA.

Conclusion

The determination of the enantiomeric excess of this compound can be effectively achieved using chiral HPLC, chiral GC, or NMR spectroscopy. Chiral HPLC is often the method of choice due to its versatility and applicability to a wide range of compounds without the need for derivatization. Chiral GC, while requiring derivatization for this analyte, can offer superior resolution and sensitivity. NMR with chiral solvating agents provides a rapid, non-separative alternative, which can be particularly useful for quick screening. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the available instrumentation, sample throughput needs, and the desired level of sensitivity and accuracy. Method validation is a critical step to ensure the reliability of the obtained enantiomeric excess values.

A Comparative Guide to New Catalysts for Asymmetric Synthesis with Pyrrolidine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of pyrrolidine derivatives continues to be a critical focus in organic chemistry, driven by the prevalence of the pyrrolidine motif in pharmaceuticals and natural products. The development of novel organocatalysts that offer high efficiency, stereoselectivity, and operational simplicity is paramount. This guide provides a comparative analysis of three prominent classes of new pyrrolidine-based organocatalysts: Diarylprolinol Silyl Ethers , Prolinamides , and Squaramide-Based Catalysts . Their performance in key asymmetric transformations—the Aldol, Michael, and Mannich reactions—is benchmarked against each other and established alternatives, supported by experimental data and detailed methodologies.

Catalyst Performance: A Quantitative Comparison

The efficacy of a catalyst is best evaluated through quantitative metrics. The following tables summarize the performance of representative catalysts from each class in terms of yield, diastereoselectivity (dr), and enantioselectivity (ee) for the Aldol, Michael, and Mannich reactions.

Table 1: Asymmetric Aldol Reaction
Catalyst ClassRepresentative CatalystAldehydeKetoneSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
Diarylprolinol Silyl Ether (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether4-NitrobenzaldehydeAcetoneNeatRT2499-84[1]
Prolinamide L-Prolinamide Derivative4-NitrobenzaldehydeCyclohexanoneH2O/EART-7594:680[2]
Established Alternative L-Proline4-NitrobenzaldehydeAcetoneDMSORT24Low-Low
Table 2: Asymmetric Michael Addition
Catalyst ClassRepresentative CatalystMichael DonorMichael AcceptorSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
Diarylprolinol Silyl Ether (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl etherPropanaltrans-β-NitrostyreneCH2Cl2018294:699[3]
Prolinamide L-Prolinamide DerivativeCyclohexanonetrans-β-NitrostyreneCH2Cl2RT-7594:680[2]
Squaramide (R)-Pyrrolidin-2-yl substituted dehydroabietyl squaramideCyclohexanonetrans-β-NitrostyreneTolueneRT-87-98>99:199[4]
Table 3: Asymmetric Mannich Reaction
Catalyst ClassRepresentative CatalystImineNucleophileSolventTemp (°C)Time (h)Yield (%)dree (%)
Squaramide Quinine-derived squaramideN-Boc ketimine1,3-Dicarbonyl compoundTolueneRT-up to 90-up to 94:6 er[5]
Established Alternative 9-Thiourea cinchona alkaloidα-Amido sulfone (in situ imine)AldehydeVarious--High-High

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

General Procedure for Asymmetric Aldol Reaction with a Diarylprolinol Silyl Ether Catalyst

To a solution of 4-nitrobenzaldehyde (1.0 mmol) in acetone (5.0 mL) is added (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether (0.01 mmol, 1 mol%). The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the desired β-hydroxy ketone. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Asymmetric Michael Addition with a Prolinamide Catalyst

To a stirred solution of a prolinamide catalyst (0.1 mmol, 10 mol%) and an additive such as p-nitrobenzoic acid (0.1 mmol, 10 mol%) in a suitable solvent (e.g., CH2Cl2, 1 mL) is added the Michael donor (e.g., cyclohexanone, 1.0 mmol). The Michael acceptor (e.g., trans-β-nitrostyrene, 0.5 mmol) is then added, and the reaction mixture is stirred at the specified temperature. The reaction progress is monitored by TLC. After completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.[2]

General Procedure for Asymmetric Mannich Reaction with a Squaramide Catalyst

To a mixture of N-Boc protected ketimine (0.1 mmol) and a quinine-derived bifunctional squaramide catalyst (0.002 mmol, 2 mol%) in toluene (1.0 mL) is added the 1,3-dicarbonyl compound (0.11 mmol) at room temperature. The reaction mixture is stirred, and the progress is monitored by TLC. After the reaction is complete, the solvent is evaporated under reduced pressure. The crude product is then purified by flash column chromatography to give the desired Mannich product. The enantiomeric ratio is determined by chiral HPLC analysis.[5]

Catalytic Cycles and Workflows

The following diagrams, generated using the DOT language, illustrate the key catalytic cycles and a general experimental workflow.

Enamine_Catalysis cluster_cycle Enamine Catalysis Cycle Catalyst Pyrrolidine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone/ Aldehyde Enamine->Catalyst - Ketone + H₂O Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile (e.g., Aldehyde) Product Aldol/Michael Product Iminium->Product + H₂O Product->Catalyst - Product Water H₂O Iminium_Catalysis cluster_cycle Iminium Catalysis Cycle Catalyst Pyrrolidine Catalyst Iminium Iminium Ion Intermediate Catalyst->Iminium + Enone - H₂O Enone α,β-Unsaturated Carbonyl Iminium->Catalyst - Enone + H₂O Enamine_Adduct Enamine Adduct Iminium->Enamine_Adduct + Nucleophile Nucleophile Nucleophile (e.g., 1,3-Dicarbonyl) Product Mannich/Michael Product Enamine_Adduct->Product + H₂O Product->Catalyst - Product Water H₂O Experimental_Workflow start Start reagents Combine Catalyst, Substrates & Solvent start->reagents reaction Stir at Controlled Temperature reagents->reaction monitoring Monitor Reaction (TLC, GC, etc.) reaction->monitoring workup Quench Reaction & Aqueous Workup monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS, HPLC) purification->analysis end End analysis->end

References

Safety Operating Guide

Prudent Disposal of Methyl 2-(pyrrolidin-3-YL)acetate Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pharmaceutical research and development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant operational environment. This document provides a detailed protocol for the disposal of Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride, emphasizing safety, regulatory adherence, and environmental responsibility.

Hazard Profile of a Structurally Related Compound

To inform safe handling practices, the following table summarizes the hazard classifications for a related compound, (R)-Methyl pyrrolidine-3-acetate hydrochloride.[2]

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureH335May cause respiratory irritation

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general best practices for the disposal of non-hazardous or moderately hazardous chemical waste and should be adapted to comply with local regulations.

1. Personal Protective Equipment (PPE) and Spill Preparedness:

  • PPE: Before beginning the disposal process, ensure appropriate personal protective equipment is worn, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat.

  • Spill Kit: Have a chemical spill kit readily accessible. For spills, it is recommended to use an absorbent material to contain the substance.[3]

2. Waste Classification and Segregation:

  • Initial Assessment: The first crucial step in any chemical disposal procedure is to classify the waste as hazardous or non-hazardous according to local, state, and federal regulations.[4] Based on available data for similar compounds, this compound is likely to be classified as a non-hazardous irritant in small quantities. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for a definitive classification.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by a standard operating procedure or your EHS office.[5] Incompatible chemicals should be stored and disposed of separately to prevent dangerous reactions.[5]

3. Neutralization of Small Quantities (for aqueous solutions):

  • Principle: As a hydrochloride salt, this compound will form a mildly acidic solution in water. Neutralization is a key step in rendering such waste safe for drain disposal, where permitted.[6][7]

  • Procedure:

    • For small quantities (typically less than 100g or 100mL of a dilute solution), prepare a dilute aqueous solution of the this compound in a suitable container (e.g., a large beaker).

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution while stirring.[3][6] The reaction is complete when the fizzing ceases.[6]

    • Use pH paper or a calibrated pH meter to confirm that the pH of the solution is between 7 and 9.[8]

  • Caution: Perform neutralization in a well-ventilated area or a fume hood, as the reaction may generate carbon dioxide gas.

4. Disposal of Neutralized Solution:

  • Sewer Disposal: If your local regulations and institutional policies permit, the neutralized solution can be disposed of down the sanitary sewer with copious amounts of running water (at least a 20-fold excess of water).[9][10][11]

  • Limitations: This method is only suitable for small quantities of dilute, non-hazardous materials.[10] Do not dispose of concentrated solutions or large volumes via this method without prior approval from your EHS department.[8]

5. Disposal of Solid Waste and Empty Containers:

  • Solid Waste: If disposing of the solid compound, it should be placed in a clearly labeled, sealed container for collection by your institution's hazardous waste management service.[12]

  • Empty Containers: Empty containers that held this compound must be thoroughly rinsed with water. The first rinse should be collected and disposed of as chemical waste (it can be neutralized along with other aqueous waste).[8] Subsequent rinses can typically be disposed of down the drain. After rinsing and air-drying, deface or remove the original label and dispose of the container in the appropriate solid waste stream (e.g., glass or plastic recycling).[8][12]

6. Documentation:

  • Maintain accurate records of the disposal process, including the date, quantity of substance disposed of, and the method used. This is crucial for regulatory compliance and laboratory safety audits.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal consult_sds Consult Safety Data Sheet (SDS) and local EHS regulations start->consult_sds is_hazardous Is the waste classified as hazardous? consult_sds->is_hazardous small_quantity Is it a small quantity (e.g., < 100g)? is_hazardous->small_quantity No waste_pickup Arrange for hazardous waste pickup by EHS is_hazardous->waste_pickup Yes neutralize Neutralize with a weak base (e.g., sodium bicarbonate) to pH 7-9 small_quantity->neutralize Yes small_quantity->waste_pickup No sewer_disposal Dispose down the sanitary sewer with copious amounts of water neutralize->sewer_disposal container_disposal Properly rinse and dispose of empty container sewer_disposal->container_disposal waste_pickup->container_disposal end End of Disposal Process container_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 2-(pyrrolidin-3-YL)acetate hydrochloride (CAS No. 1126794-67-9). Given the absence of a specific Safety Data Sheet (SDS) in the immediate search results, these recommendations are based on the general hazards associated with amine hydrochlorides and pyrrolidine derivatives.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be chemical splash-proof and compliant with ANSI Z87.1 standards. A face shield may be necessary for additional protection.[1][4]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling.[1][4]
Body Protection Laboratory CoatA full-length lab coat should be worn and kept buttoned to prevent skin contact.[1][2]
Respiratory Protection NIOSH-approved RespiratorRequired when handling large quantities, if the material is dusty, or in poorly ventilated areas.[1][2][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safe handling.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5][6]

  • Keep the container tightly closed when not in use.[1][4]

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound inside a certified chemical fume hood to avoid inhalation of any dust.[1]

  • Use a disposable weighing boat or paper.

  • Handle with care to avoid generating dust.[2]

3. Dissolution:

  • Add the solid this compound to the solvent slowly while stirring.

  • Be aware of any potential exothermic reactions.

  • Prepare solutions in a fume hood.[1]

4. Experimental Use:

  • Conduct all experimental procedures involving this compound within a fume hood.[1]

  • Ensure all glassware is properly labeled.

  • Have an emergency spill kit readily accessible.

Emergency Procedures

Spill Response:

  • Small Spills: Alert personnel in the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.[1][7]

  • Large Spills: Evacuate the area immediately. Alert your institution's environmental health and safety (EHS) department. Prevent entry into the affected area.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Plan

The disposal of this compound and its containers must be carried out in accordance with local, regional, and national hazardous waste regulations.[2][7][9]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify the waste as "this compound".

    • Do not mix with other chemical wastes unless explicitly permitted by your institution's hazardous waste management guidelines.[2]

  • Containment:

    • Place the waste in a suitable, clearly labeled, and sealed container. The container must be compatible with the chemical.[9]

  • Storage of Waste:

    • Store the waste container in a designated, secure area, away from incompatible materials.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]

    • Provide the complete chemical name and any other relevant information to the disposal company.

Experimental Workflow

experimental_workflow Experimental Workflow for Handling this compound prep Preparation - Don PPE - Prepare Fume Hood weigh Weighing - Use Fume Hood - Avoid Dust Generation prep->weigh Proceed dissolve Dissolution - Slow Addition to Solvent - Stir Continuously weigh->dissolve Proceed experiment Experimental Use - Conduct in Fume Hood - Label all Glassware dissolve->experiment Proceed cleanup Cleanup - Decontaminate Surfaces - Wash Hands experiment->cleanup Post-Experiment disposal Waste Disposal - Segregate Waste - Label Container - Contact EHS cleanup->disposal Final Step

Caption: A flowchart outlining the safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.